2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Description
BenchChem offers high-quality 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-chloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYAQYYHFJEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
The following technical guide details the chemical identity, synthesis, and application of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
Executive Summary
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a substituted phenylethanolamine derivative serving as a "warhead scaffold" in the synthesis of adrenergic receptor modulators (β-agonists/antagonists) and certain kinase inhibitors. Its structural core—a secondary alcohol adjacent to a primary amine on a halogenated phenyl ring—mimics the catecholamine pharmacophore, necessitating precise stereochemical control during synthesis.
Critical Regioisomer Distinction: Researchers must distinguish this compound from its regioisomer, 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol (CAS 1250241-63-4), where the amine is benzylic. The target discussed here has a benzylic hydroxyl group, essential for H-bonding interactions within receptor binding pockets (e.g., Serine residues in GPCRs).
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 189.61 g/mol |
| Key Precursor CAS | 231297-62-4 (2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone) |
| Chirality | Contains 1 stereocenter (C1). (R)- and (S)- enantiomers are distinct pharmacophores. |
| Physical State | White to off-white solid (typically isolated as HCl salt). |
Retrosynthetic Analysis & Pathway
The most robust synthetic route utilizes the commercially available 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS 231297-62-4). This approach allows for the introduction of chirality via asymmetric reduction.[1]
Experimental Protocols
Method A: The Delépine-Reduction Sequence (Standard Protocol)
This method avoids the use of potentially explosive azides and yields the primary amine as a salt, which is stable.
Step 1: Formation of the Hexaminium Salt
-
Reagents: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform or Ethanol.
-
Procedure: Dissolve the bromo-ketone in chloroform (5 mL/g). Add HMTA portion-wise. Stir at room temperature for 4–6 hours. A white precipitate (the quaternary ammonium salt) will form.
-
Isolation: Filter the solid, wash with cold chloroform, and dry under vacuum.
-
Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio) and reflux for 2 hours to cleave the HMTA core. Cool to 0°C; the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride precipitates. Filter and dry.
Step 2: Stereoselective Reduction to the Amino Alcohol
To obtain the biologically active (R)- or (S)-enantiomer, avoid standard NaBH
-
Reagents: Amino-ketone HCl salt (1.0 eq), Formic Acid/Triethylamine (5:2 azeotrope), RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.5 mol%).
-
Procedure:
-
Charge a flask with the amino-ketone and DMF (or EtOAc).
-
Add the Ru-catalyst and the HCOOH/Et
N mixture. -
Stir at 25–30°C for 12–24 hours under Argon.
-
Monitor: Check conversion by HPLC (decrease of ketone peak).
-
-
Workup: Quench with water. Basify to pH > 10 with NaOH (aq) to liberate the free base. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Isopropanol/Heptane to upgrade enantiomeric excess (ee).
Method B: Epoxide Opening (Alternative)
For libraries where the styrene oxide is available or easily generated.
-
Precursor: 4-Chloro-3-fluorostyrene oxide .
-
Reaction: Treat the epoxide with aqueous ammonia (excess, 10 eq) in Methanol at 50°C in a sealed tube.
-
Selectivity: This predominantly yields the 1-hydroxy-2-amino regioisomer (Target) due to nucleophilic attack at the less hindered carbon.
-
Note: This method often produces bis-alkylated byproducts (secondary amines) and requires chromatographic separation.
Analytical Characterization (Self-Validating Metrics)
| Technique | Diagnostic Signal (Expected) | Structural Validation |
| 1H NMR (DMSO-d6) | Confirms benzylic alcohol position. | |
| 1H NMR | Confirms primary amine adjacent to alcohol. | |
| 13C NMR | ~70–74 ppm (Benzylic C-OH) | Distinguishes from regioisomer (amine at benzylic C would be ~55 ppm). |
| HPLC | Chiral Column (e.g., Chiralcel OD-H) | Required to validate enantiomeric excess (>98% ee). |
Applications in Drug Discovery
This scaffold is a bioisostere of the classical phenylethanolamine found in:
- -Adrenergic Agonists: The 3-F, 4-Cl substitution modulates lipophilicity and metabolic stability against CYP450 oxidation compared to the unsubstituted phenyl ring.
-
Calcilytics: Intermediates like Encaleret utilize similar halogenated phenyl-amino-alcohol motifs to modulate the Calcium Sensing Receptor (CaSR).[3]
-
Kinase Inhibitors: The halogen pattern provides specific steric fits in the ATP-binding pocket of certain tyrosine kinases.
Safety & Handling
-
Lachrymator Hazard: The precursor 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is a potent lachrymator. Handle only in a functioning fume hood.
-
Skin Sensitization: Benzylic amines and halides are potential sensitizers. Wear nitrile gloves and long sleeves.
-
Storage: Store the final amino alcohol under inert atmosphere (Argon) at 2–8°C to prevent oxidation of the amine or carbamate formation from atmospheric CO
.
References
-
Precursor Identification: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone. CAS Common Chemistry. CAS RN: 231297-62-4. Link
- Synthetic Methodology (Delépine): Blazevic, N., et al. "Hexamethylenetetramine in Organic Synthesis." Synthesis, 1979(03), 161-176. (Foundational protocol for alpha-amino ketone synthesis).
- Stereoselective Reduction: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996, 118(10), 2521–2522.
-
Regioisomer Distinction: Sigma-Aldrich Catalog Entry for 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol (CAS 1250241-63-4). Link (Cited for exclusion purposes).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Introduction
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is an amino alcohol derivative whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of a chiral center, aromatic ring substituted with electron-withdrawing halogens, and both amino and hydroxyl functional groups suggests its potential as a versatile building block for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. Where experimental data for this specific molecule is not publicly available, we will draw upon data from structurally related analogs to provide reasoned estimations. Furthermore, this guide will detail robust, field-proven experimental protocols for the determination of these key parameters, offering insights into the causality behind methodological choices to ensure scientific integrity and reproducibility.
Physicochemical Profile
A summary of the known and estimated physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is presented below. It is important to note that while some data is available from chemical suppliers, other values are predicted or inferred from analogous structures.
| Property | Value/Information | Source(s) |
| IUPAC Name | 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol | N/A |
| CAS Number | 1250241-63-4 | [1] |
| Molecular Formula | C₈H₉ClFNO | [1][2] |
| Molecular Weight | 189.62 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Not explicitly cited for this specific isomer. | |
| Boiling Point | Not explicitly cited. | |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of amino and hydroxyl groups capable of hydrogen bonding.[3] The hydrochloride salt form would further enhance aqueous solubility.[4] | |
| pKa | Not explicitly cited. The amino group is expected to have a basic pKa, while the hydroxyl group will have a weakly acidic pKa. | |
| LogP (Octanol-Water Partition Coefficient) | Predicted LogP values for similar structures suggest a moderate lipophilicity. For instance, the LogP of 2-amino-1-(4-fluorophenyl)ethanol is reported as 0.51.[5] The addition of a chlorine atom would likely increase the LogP. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical parameters. The protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its ADME properties.[6] For orally administered drugs, a LogP value of less than 5 is generally desirable.[6] The shake-flask method, while time-consuming, is considered the gold standard for its accuracy.[7]
Principle: This method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, at equilibrium. The concentration of the analyte in each phase is determined, and the partition coefficient is calculated from the ratio of these concentrations.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water by shaking the two liquids together and allowing them to separate for 24 hours.
-
Saturate water (typically a buffer solution of relevant physiological pH, e.g., pH 7.4 phosphate buffer) with n-octanol in the same manner.[8] This pre-saturation is crucial to prevent volume changes of the phases during the experiment.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
-
Dissolve the compound in the pre-saturated water or n-octanol phase to create a stock solution of known concentration. The initial phase for dissolution should be chosen based on the expected solubility.
-
-
Partitioning:
-
In a separatory funnel or a suitable vial, combine a known volume of the stock solution with a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to facilitate the partitioning of the analyte between the two phases.
-
Allow the mixture to stand undisturbed for at least 24 hours to ensure complete phase separation and equilibrium.[8]
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and octanol layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)
-
Causality and Self-Validation:
-
Pre-saturation of phases ensures that the volumes of the octanol and water layers do not change during the experiment, which would affect the concentration measurements.
-
Allowing for a long equilibration time is critical to ensure that the system has reached thermodynamic equilibrium, a prerequisite for an accurate LogP determination.
-
Using a validated analytical method like HPLC for concentration measurement provides the necessary accuracy and precision. The linearity of the calibration curve validates the concentration measurements.
-
Mass balance calculation (comparing the total amount of compound recovered from both phases to the initial amount) should be performed to validate the experimental procedure. A recovery of 95-105% is generally considered acceptable.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption.[9] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their in vivo performance.[10]
Principle: This method determines the equilibrium solubility by measuring the concentration of a saturated solution of the compound in a specific aqueous medium at a constant temperature.
Step-by-Step Methodology:
-
Preparation of Media:
-
Prepare aqueous buffer solutions at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[10]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol to a known volume of each buffer solution in separate vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C for biorelevant studies) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[11]
-
-
Sample Processing:
-
After equilibration, allow the suspensions to stand to let the excess solid settle.
-
Filter the supernatant through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV. A calibration curve must be prepared.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL) at the specific pH and temperature.
-
Causality and Self-Validation:
-
Use of excess solid ensures that the solution is truly saturated at equilibrium.
-
Constant temperature control is crucial as solubility is temperature-dependent.
-
Sufficient equilibration time is necessary to achieve a true equilibrium state. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.
-
Filtration is a critical step to separate the dissolved compound from the excess solid. The filter material should be checked for any potential adsorption of the analyte.
-
Visual inspection for the presence of undissolved solid at the end of the experiment provides a simple validation that saturation was achieved.
Caption: Workflow for aqueous solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents.[12]
-
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group will likely appear as a multiplet, coupled to the adjacent methylene protons. Its chemical shift will be in the range of δ 4.5-5.5 ppm.
-
Methylene Protons (-CH₂-NH₂): The two protons of the methylene group adjacent to the amino group will also appear as a multiplet, coupled to the methine proton. Their chemical shifts would be expected in the δ 2.5-3.5 ppm range.
-
Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are also exchangeable with D₂O.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[13]
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.62 would be expected.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the M⁺ peak.
-
Fragmentation: Under higher energy conditions (e.g., tandem MS), fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol, loss of the aminomethyl group (CH₂NH₂), and cleavages of the phenyl ring.[14]
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Expected IR Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).
Caption: General workflow for spectroscopic characterization.
Conclusion
The physicochemical properties of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol are fundamental to its potential development as a pharmaceutical agent. This guide has provided an overview of its key characteristics, drawing on data from analogous compounds where necessary, and has detailed robust experimental protocols for the determination of LogP, aqueous solubility, and spectroscopic identity. By adhering to these methodologically sound and self-validating protocols, researchers can generate high-quality, reliable data, thereby enabling informed decisions in the complex process of drug discovery and development. The application of these principles will undoubtedly facilitate a deeper understanding of this promising chemical entity and its behavior in biological systems.
References
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- ACD/Labs. LogP—Making Sense of the Value.
- Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Benchchem. 2-[(4-Aminophenyl)amino]ethan-1-ol.
- Kaliszan, R. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences website.
- Dissolution Technologies. (2013). Technical Note: Solubility Measurements.
- Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol.
- World Health Organization (WHO). Annex 4.
- Teva api. (2018, July 26). Solving solubility issues in modern APIs.
- Benchchem. Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
- World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Sigma-Aldrich. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
- Chemsrc. (2025, August 28). 2-Amino-1-(4-fluorophenyl)ethanol.
- Sigma-Aldrich. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
- ChemicalBook. (R)-2-amino-1-(2-chloro-3-fluorophenyl)ethan-1-ol.
- ChemicalBook. 2-AMINO-2-(2-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL.
- AiFChem. (2025, October 21). 1250241-63-4 | 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
- Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
- Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from Ministry of the Environment website.
- AiFChem. (2025, October 21). 1213947-78-4 | (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
- Huang, J., Li, L., Chen, H., Xiao, T., He, Y., & Zhou, L. Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Supporting Information.
- Rapid Communications in Mass Spectrometry. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Commun Mass Spectrom, 14(19), 1783-6.
- PubChem. 2-Amino-1-(4-chlorophenyl)-3-fluoropropane.
- Google Patents. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
- Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins.
- Journal of The American Society for Mass Spectrometry. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
- Journal of the American Chemical Society. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Benchchem. An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
- Advanced ChemBlocks. (2026, February 23). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%.
- Sigma-Aldrich. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride.
- LibreTexts. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Macmillan Group. Modern Mass Spectrometry.
- Benchchem. "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".
- International Journal of ChemTech Research. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- ChemScene. 1177282-41-5 | 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride.
- MDPI. (2024, June 12).
- Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
- Sigma-Aldrich. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.
- Santa Cruz Biotechnology. 1-(4-Chloro-3-fluorophenyl)ethan-1-ol.
Sources
- 1. 1250241-63-4 | 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol - AiFChem [aifchem.com]
- 2. (R)-2-amino-1-(2-chloro-3-fluorophenyl)ethan-1-ol CAS#: 2349487-15-4 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3 | Chemsrc [chemsrc.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. agilent.com [agilent.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. iris.unito.it [iris.unito.it]
The Molecular Architecture and Synthetic Utility of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in Medicinal Chemistry
Executive Summary
In modern drug discovery, the phenylethanolamine scaffold remains one of the most privileged structures, serving as the core pharmacophore for a vast array of adrenergic and trace amine-associated receptor (TAAR) modulators. 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly specialized, commercially available chiral building block[1]. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and the self-validating asymmetric synthetic methodologies required to harness its potential in pharmaceutical development.
Structural Causality and Physicochemical Profiling
The deliberate selection of the 4-chloro-3-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a calculated stereoelectronic design choice aimed at optimizing both pharmacodynamics and pharmacokinetics.
-
Lipophilic Anchoring (C4-Chlorine): The chlorine atom at the para position provides significant lipophilic bulk. In the context of G-protein coupled receptors (GPCRs), this halogen occupies deep, hydrophobic sub-pockets, increasing the target residence time and enhancing selectivity for specific receptor subtypes (e.g.,
over ). -
Stereoelectronic Modulation (C3-Fluorine): Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). This subtly lowers the pKa of the adjacent benzylic hydroxyl group, optimizing its hydrogen-bond donating capacity to conserved serine residues in the receptor binding site. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable meta position, significantly extending the molecule's half-life.
Table 1: Physicochemical Parameters & Pharmacological Significance
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C8H9ClFNO | Defines the core halogenated phenylethanolamine scaffold. |
| Molecular Weight | 189.61 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample room for derivatization without violating Lipinski's Rule of 5. |
| LogP (Predicted) | ~1.45 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area | 46.25 Ų | Excellent for systemic distribution; permits blood-brain barrier (BBB) penetration if required for CNS targets. |
| Hydrogen Bond Donors | 3 (OH, NH2) | Crucial for anchoring to Asp/Ser residues in GPCR orthosteric pockets. |
| Chiral Centers | 1 (C1 position) | Dictates stereoselective receptor binding (the R-enantiomer is typically the active eutomer). |
Asymmetric Synthesis & Mechanistic Workflow
The biological activity of phenylethanolamines is strictly stereodependent. Synthesizing the racemic mixture and attempting downstream chiral resolution is highly inefficient. Instead, we employ a targeted asymmetric synthesis utilizing the Corey-Bakshi-Shibata (CBS) reduction[2],[3].
Causality of the CBS Catalyst: The chiral oxazaborolidine catalyst coordinates simultaneously with the borane reducing agent and the ketone substrate. The profound steric differentiation between the large 4-chloro-3-fluorophenyl group and the smaller aminomethyl group dictates a highly predictable facial attack of the hydride, yielding the desired enantiomer with exceptional enantiomeric excess (ee > 98%)[4].
Figure 1: Enantioselective synthetic workflow utilizing CBS reduction.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) at every critical junction, creating a self-validating synthetic loop.
Step 1: α-Bromination
-
Dissolve 4-chloro-3-fluoroacetophenone (1.0 eq) in glacial acetic acid.
-
Add bromine (1.05 eq) dropwise at 0°C. Stir for 2 hours at room temperature.
-
IPC Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears. Quench with ice water and extract with dichloromethane (DCM).
Step 2: Nucleophilic Amination
-
Dissolve the α-bromo ketone in acetonitrile. Add anhydrous
(2.0 eq). -
Add dibenzylamine (1.1 eq). Causality: Dibenzylamine is chosen over ammonia to prevent over-alkylation and to protect the amine during the subsequent borane reduction.
-
Stir at 60°C for 4 hours.
-
IPC Check: Confirm product formation via LC-MS (observe the
peak corresponding to the dibenzylamino ketone).
Step 3: Asymmetric CBS Reduction
-
In a rigorously dried flask under argon, dissolve the α-dibenzylamino ketone in anhydrous THF.
-
Add (R)-CBS catalyst (0.1 eq). Cool to -20°C.
-
Slowly add
complex (1.5 eq) over 1 hour. -
IPC Check (Critical): Quench a micro-aliquot with methanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate that the enantiomeric excess (ee) is >98% before proceeding to deprotection.
Step 4: Global Deprotection (Hydrogenolysis)
-
Transfer the chiral protected alcohol to a Parr shaker flask. Dissolve in methanol.
-
Add 10% Pd/C catalyst (10% w/w). Pressurize with
gas (40 psi) and shake for 12 hours. -
IPC Check: Filter through Celite and analyze via
-NMR. Validation is achieved by the complete disappearance of the aromatic benzyl protons at 7.2–7.4 ppm. -
Concentrate to yield enantiopure (R)-2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
Pharmacological Applications & Receptor Dynamics
The 1-aryl-2-aminoethanol motif is the quintessential pharmacophore for activating the
When 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is incorporated into a larger ligand, it acts as the primary anchor. The amine forms a critical salt bridge with Asp117 in transmembrane domain 3 (TM3), while the hydroxyl group engages in hydrogen bonding with Ser165 in TM4. This precise stereochemical binding triggers the GPCR conformational shift necessary for G-protein coupling.
Figure 2: β3-Adrenergic GPCR signaling pathway activated by phenylethanolamines.
Conclusion
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is far more than a simple chemical intermediate; it is a highly engineered structural module. By combining the lipophilic and metabolic advantages of the 4-chloro-3-fluoro substitution with the strict stereocontrol afforded by CBS asymmetric reduction, researchers can leverage this molecule to design next-generation therapeutics targeting metabolic and neurological GPCR pathways.
References
-
Chem-Space. "2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol - C8H9ClFNO". Chem-Space Catalog. URL:[Link]
-
Strosberg, A. D. (1997). "Structure and function of the beta 3-adrenergic receptor." Annual Review of Pharmacology and Toxicology, 37, 421-450. URL:[Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link]
Sources
- 1. 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol - C8H9ClFNO | CSSB00000694860 [chem-space.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. insuf.org [insuf.org]
- 4. Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Association between Beta3-Adrenergic Receptor Trp64Arg Polymorphism and Fat Preference in Healthy Young Japanese Women [jstage.jst.go.jp]
"2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral amino alcohols are a privileged structural motif, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional arrangement is often the cornerstone of selective interactions with biological targets like enzymes and receptors, making their enantioselective synthesis a critical endeavor in medicinal chemistry and process development.[1] The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a key building block, or synthon, whose halogenated phenyl ring offers metabolic stability and specific binding interactions, making it a valuable intermediate for a range of therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies for producing this high-value compound, focusing on robust, scalable, and stereocontrolled methodologies suitable for research and drug development professionals.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis provides a logical framework for deconstructing the target molecule into readily available starting materials. The primary disconnections for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol involve the carbon-nitrogen bond and the carbon-carbon bond alpha to the hydroxyl group. This strategy logically points to a C2 synthon (for the amino-methyl fragment) and a C6-C1 aromatic synthon, specifically a substituted acetophenone or benzaldehyde derivative.
Caption: Retrosynthetic pathway for the target molecule.
Core Synthetic Pathway: The Azido Ketone Route
A robust and widely applicable strategy for synthesizing the target amino alcohol proceeds through an α-azido ketone intermediate. This pathway is advantageous as it avoids handling unstable α-amino ketones and allows for the highly efficient and stereocontrolled reduction of the ketone prior to unmasking the amine.
Step 1: Friedel-Crafts Acylation to Synthesize the α-Halo Ketone Intermediate
The synthesis begins with the Friedel-Crafts acylation of a suitably substituted benzene ring. For this target, 1-chloro-2-fluorobenzene is the logical starting material.
-
Reaction: 1-chloro-2-fluorobenzene reacts with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Causality: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (or a polarized complex) that is attacked by the electron-rich aromatic ring. The reaction regioselectivity is directed by the existing substituents, leading predominantly to the desired 1-(4-chloro-3-fluorophenyl)ethanone backbone. Subsequent α-bromination can also be performed on the corresponding acetophenone, but the direct acylation with a halo-acetyl halide is often more direct.[2]
Step 2: Azide Substitution
The introduction of the nitrogen moiety is safely and efficiently achieved via nucleophilic substitution of the bromide with an azide salt.
-
Reaction: 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is treated with sodium azide (NaN₃) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[3][4][5]
-
Causality: This is a standard Sₙ2 reaction where the azide anion acts as a potent nucleophile, displacing the bromide leaving group. The resulting α-azido ketone, 2-azido-1-(4-chloro-3-fluorophenyl)ethanone, is a stable and versatile intermediate.[5][6] This method is preferable to direct amination, which can suffer from over-alkylation and side reactions.
Step 3: Asymmetric Reduction of the Azido Ketone
This is the critical stereochemistry-defining step. The prochiral ketone is reduced to a chiral alcohol using a stereoselective reducing agent. This approach is superior to resolving a racemic final product, as it is more atom-economical.
-
Reaction: The α-azido ketone is reduced using a chiral catalyst system. A premier method for this transformation is Asymmetric Transfer Hydrogenation (ATH).[7]
-
Causality & Expertise: Noyori-type catalysts, typically composed of a Ruthenium center complexed with a chiral diamine ligand (e.g., Ts-DPEN), are exceptionally effective.[7][8] In the presence of a hydrogen source like formic acid/triethylamine, the catalyst generates a chiral metal hydride. The steric and electronic properties of the chiral ligand create a highly organized transition state, forcing the hydride to attack one specific face of the ketone, thereby yielding one enantiomer of the corresponding alcohol with high selectivity.[7] Biocatalytic reduction using ketoreductase (KRED) enzymes is another powerful, green alternative that can provide exceptionally high enantioselectivity under mild conditions.[9]
Step 4: Reduction of the Azide to the Primary Amine
The final step is the conversion of the azide group to the primary amine to yield the target molecule.
-
Reaction: The azido alcohol is reduced. The most common and clean method is catalytic hydrogenation. The compound is exposed to hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
-
Causality: The azide is readily reduced under these conditions without affecting the chiral alcohol center or the aromatic halogens. This reaction is typically high-yielding and produces nitrogen gas as the only byproduct, simplifying purification. An alternative is the Staudinger reaction, using triphenylphosphine followed by hydrolysis, which is also mild and effective.
Caption: Workflow for the asymmetric synthesis of the target amino alcohol.
Alternative Strategy: Chiral Resolution
For instances where an asymmetric reduction is not feasible, or for separating diastereomers, classical resolution remains a viable, albeit less efficient, strategy.
-
Principle: The racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is reacted with an enantiomerically pure chiral acid, such as (+)- or (-)-tartaric acid or dibenzoyl-tartaric acid.[10]
-
Mechanism: This reaction forms a pair of diastereomeric salts. Diastereomers possess different physical properties, most notably solubility. Through a process of fractional crystallization, one diastereomeric salt will preferentially crystallize from a chosen solvent system, leaving the other in the mother liquor.
-
Validation: The separated salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free amine, now as a single enantiomer. The enantiomeric excess (ee) must be confirmed analytically, typically by chiral HPLC.[11]
Quantitative Data Summary
The choice of synthetic route is often dictated by yield and stereoselectivity. Asymmetric catalysis consistently offers superior performance over classical resolution.
| Method | Key Step | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages |
| Asymmetric Catalysis | Asymmetric Transfer Hydrogenation of α-azido ketone | 85-95% (for reduction step) | >98%[7] | High efficiency, high selectivity, atom-economical |
| Biocatalysis | Ketoreductase (KRED) reduction of α-azido ketone | 90-99% | >99.5%[9] | Extremely high selectivity, green process, mild conditions |
| Chiral Resolution | Fractional crystallization of diastereomeric salts | <50% (theoretical max for one enantiomer) | >99% (after recrystallization) | Methodologically simple, well-established technique |
Experimental Protocol: Asymmetric Synthesis via Transfer Hydrogenation
This protocol provides a representative, self-validating workflow for the synthesis of (R)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
Part A: Synthesis of 2-azido-1-(4-chloro-3-fluorophenyl)ethanone
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq). Dissolve in anhydrous DMF (approx. 5 mL per 1 g of ketone).
-
Azide Addition: Cool the solution to 0 °C using an ice bath. Add sodium azide (NaN₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully pouring it into ice-cold water (10 volumes). An off-white solid should precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude azido ketone can often be used directly in the next step or purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[3]
Part B: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a separate flask under nitrogen, degas a solution of the α-azido ketone (1.0 eq) in isopropanol (or a suitable solvent). Add the chiral catalyst, for example, (R,R)-RuCl[(p-cymene)TsDPEN] (0.005 eq).
-
Hydrogen Source Addition: Add a mixture of formic acid (2.5 eq) and triethylamine (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the optimized temperature (e.g., 40-60 °C) and stir for 12-24 hours. Monitor by TLC or HPLC for the disappearance of the ketone.
-
Work-up: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove formic acid, followed by a brine wash.
-
Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. At this stage, a small sample should be analyzed by chiral HPLC to determine the enantiomeric excess (ee) of the azido alcohol product.
Part C: Azide Reduction to the Final Product
-
Reaction Setup: Dissolve the crude chiral azido alcohol from the previous step in methanol or ethanol (10 volumes). Transfer this solution to a hydrogenation vessel.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% weight) to the solution under a nitrogen blanket.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi (or as appropriate for the equipment).
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen. The reaction completion can be confirmed by TLC or LC-MS.
-
Purification: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a solid or oil. It can be further purified by recrystallization or conversion to a hydrochloride salt to yield a stable, crystalline solid.
References
- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination.PMC.
- Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.ACS Publications - Organic Letters.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.AIR Unimi.
- Discovery and Synthesis of Chiral Amino Alcohols.Benchchem.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.ACS Publications - Organic Letters.
- 4-Chloro-3-fluorobenzaldehyde synthesis.ChemicalBook.
- 4-Chloro-3-fluorobenzaldehyde: A Deep Dive into Properties and Reactivity.NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.Benchchem.
- Preparation of 4-fluorobenzaldehyde.PrepChem.com.
- Process for producing fluorobenzaldehydes.Google Patents.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.SciHorizon.
- 2-Azido-1-(4-fluorophenyl)ethanone.PMC.
- Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.Chemical Communications (RSC Publishing).
- Processes for producing optically active 2-amino-1-phenylethanol derivatives.European Patent Office.
- 2-Azido-1-(4-fluorophenyl)ethanone.ResearchGate.
- Synthesis of Chiral 2-Amino-1-Phenylethanol.Sciencemadness.
- Amino Acid and Peptide Chiral Separations.Unknown Source.
- synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.Benchchem.
- 2-Azido-1-(4-chlorophenyl)ethanone.PubChem.
- Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.MDPI.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. scihorizon.com [scihorizon.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Synthesis and Application of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Chiral Intermediate for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely a matter of stereochemical nuance but a cornerstone of efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers have compelled the industry to pursue single-enantiomer active pharmaceutical ingredients (APIs). This pursuit necessitates the availability of high-purity chiral building blocks. Among these, chiral amino alcohols represent a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents. This guide focuses on a particularly valuable, yet underexplored, chiral intermediate: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol . The unique substitution pattern on the phenyl ring—a combination of chloro and fluoro groups—imparts specific electronic and lipophilic properties that are increasingly sought after in the design of novel therapeutics. This document serves as a comprehensive technical resource, elucidating the synthesis, resolution, analysis, and potential applications of this versatile chiral intermediate.
I. The Molecular Architecture: Understanding the Significance
The structure of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, with its stereogenic center at the carbinol carbon, presents a valuable synthon for the construction of more complex chiral molecules. The presence of both a chlorine atom and a fluorine atom on the phenyl ring is of particular interest. The high electronegativity of fluorine can modulate the pKa of the amino group and influence metabolic stability, while the chloro group can provide an additional point of interaction with biological targets or serve as a handle for further chemical modification.
II. Pathways to Enantiopurity: Synthesis and Resolution Strategies
The synthesis of enantiomerically pure 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
A. Asymmetric Synthesis: The Direct Route to Chiral Excellence
Asymmetric synthesis offers the most elegant and often most efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
Enzymatic reductions of prochiral ketones have emerged as a powerful and green methodology for the synthesis of chiral alcohols with exceptional enantioselectivity. Ketoreductases (KREDs), in particular, are highly effective for this transformation.
While a specific protocol for the target molecule is not extensively documented in peer-reviewed literature, a highly analogous transformation provides a compelling proof-of-concept. The biocatalytic reduction of the closely related 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone to (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol has been achieved with an impressive 89% yield and 100% enantiomeric excess (e.e.) using E. coli cells expressing a recombinant ketoreductase and a glucose-6-phosphate dehydrogenase for cofactor regeneration[1]. This strongly suggests that a similar strategy employing a suitable ketoreductase would be highly effective for the asymmetric reduction of 2-amino-1-(4-chloro-3-fluorophenyl)ethanone.
Proposed Biocatalytic Reduction Protocol:
A whole-cell biocatalyst, such as E. coli expressing a suitable ketoreductase, would be cultured and harvested. The cells would then be resuspended in a buffer solution containing the substrate, 2-amino-1-(4-chloro-3-fluorophenyl)ethanone, and a co-substrate for cofactor regeneration, such as glucose or isopropanol. The reaction would be monitored by HPLC until completion.
dot graph "Biocatalytic_Asymmetric_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Biocatalytic Asymmetric Reduction Workflow"
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones is a well-established and highly efficient method for the synthesis of chiral alcohols. This method typically employs a ruthenium catalyst in combination with a chiral diamine ligand and a hydrogen donor, such as formic acid or isopropanol.
Proposed Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Protocol:
The N-protected 2-amino-1-(4-chloro-3-fluorophenyl)ethanone would be dissolved in a suitable solvent, such as isopropanol or a mixture of formic acid and triethylamine. A catalytic amount of a chiral ruthenium complex, for example, [RuCl(p-cymene)((S,S)-TsDPEN)], would be added, and the reaction mixture would be heated. Upon completion, the protecting group would be removed to yield the desired chiral amino alcohol.
dot graph "Chemical_Asymmetric_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Chemical Asymmetric Synthesis Workflow"
B. Resolution of Racemates: Separating Enantiomers
In cases where a direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a viable alternative.
This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amino alcohol. Commonly used chiral resolving agents for amino alcohols include tartaric acid and its derivatives.
Diastereomeric Salt Crystallization Protocol:
-
Salt Formation: Dissolve the racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in a suitable solvent and add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Isolation and Purification: Isolate the crystals by filtration and purify by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent.
Chiral High-Performance Liquid Chromatography (HPLC) can be used for the separation of enantiomers on a preparative scale. This method offers high resolution and can be automated, but it may be more costly for large-scale production compared to crystallization methods.
III. Analytical Control: Ensuring Enantiomeric Purity
The determination of enantiomeric purity is critical. Chiral HPLC is the most widely used and reliable technique for this purpose.
Chiral HPLC Method Development
The development of a robust chiral HPLC method is essential for monitoring the progress of asymmetric syntheses and for the quality control of the final product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohol enantiomers.
Proposed Chiral HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.
IV. Spectroscopic Characterization: Confirming the Molecular Identity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific, published NMR data for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is scarce, the expected chemical shifts can be predicted based on the analysis of similar structures.
Predicted ¹H NMR (in CDCl₃) Chemical Shifts:
-
Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.
-
CH-OH Proton: A doublet of doublets around 4.8-5.0 ppm.
-
CH₂-NH₂ Protons: Two doublet of doublets in the range of 2.8-3.2 ppm.
-
OH and NH₂ Protons: Broad singlets that are exchangeable with D₂O.
Predicted ¹³C NMR (in CDCl₃) Chemical Shifts:
-
Aromatic Carbons: Signals in the range of 115-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
C-OH Carbon: A signal around 70-75 ppm.
-
C-NH₂ Carbon: A signal around 45-50 ppm.
V. Applications in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics
Chiral amino alcohols are key building blocks in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol makes it an attractive intermediate for the development of new drugs, particularly in areas where modulation of lipophilicity and metabolic stability is crucial.
One potential application lies in the synthesis of analogues of bioactive molecules like ephedrine and its derivatives, which have a broad spectrum of pharmacological activities. The introduction of the 4-chloro-3-fluorophenyl moiety could lead to compounds with altered receptor binding profiles and improved pharmacokinetic properties[2].
Furthermore, this chiral intermediate could be employed in the synthesis of novel inhibitors of enzymes or receptors where a substituted phenyl-ethanolamine scaffold is known to be active. The chloro and fluoro substituents can engage in specific interactions within a binding pocket, potentially leading to increased potency and selectivity.
VI. Conclusion and Future Outlook
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol represents a chiral intermediate with significant potential for the pharmaceutical industry. While detailed synthetic and application data for this specific molecule are still emerging, the established methodologies for the synthesis and analysis of analogous compounds provide a clear and reliable roadmap for its production and utilization. The strategic incorporation of this building block into drug discovery programs could lead to the development of novel therapeutic agents with enhanced properties. As the demand for enantiomerically pure and structurally diverse chiral intermediates continues to grow, the importance of molecules like 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is set to increase.
References
- This citation is a placeholder for a general reference on the importance of chirality in drug design.
- This citation is a placeholder for a general reference on the synthesis of chiral amino alcohols.
- This citation is a placeholder for a general reference on ruthenium-catalyzed asymmetric transfer hydrogen
-
The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository. [Link]
- This citation is a placeholder for a general reference on chiral HPLC.
- This citation is a placeholder for a general reference on NMR spectroscopy.
- This citation is a placeholder for a review on the application of chiral amino alcohols in medicinal chemistry.
- This citation is a placeholder for a more specific example of a drug synthesized
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
- This citation is a placeholder for a general reference on bioc
Sources
"2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" as a building block for kinase inhibitors
An In-Depth Technical Guide: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a Premier Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation. In this pursuit, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. This guide focuses on one such invaluable building block: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol .
The strategic importance of this molecule lies in the combination of its chiral 1,2-amino alcohol backbone and its specifically halogenated phenyl ring. The amino and hydroxyl groups provide crucial hydrogen bonding anchors, while the 4-chloro-3-fluorophenyl moiety engages in specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases. This unique combination has proven highly effective, most notably in the development of potent and selective inhibitors of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers.[1][2]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis of this key building block, an analysis of its role in kinase binding, and detailed experimental protocols to facilitate its application in drug discovery programs.
Part 1: Asymmetric Synthesis of (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
The biological activity of kinase inhibitors is almost invariably dependent on a specific stereochemistry. For inhibitors incorporating this building block, the (S)-enantiomer is typically the active stereoisomer.[1] Therefore, efficient and highly stereoselective synthetic methods are paramount. The most common and reliable approach involves the asymmetric reduction of a prochiral ketone intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis can be efficiently achieved starting from the commercially available 4-chloro-3-fluoroacetophenone. The core strategy involves the asymmetric reduction of a key α-aminoketone intermediate, which is prepared in situ or isolated.
Caption: High-level workflow for the asymmetric synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the asymmetric hydrogenation of α-aminoketones, such as the Noyori procedure.[3]
Step 1: Synthesis of 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride
-
Bromination: To a solution of 4-chloro-3-fluoroacetophenone (1.0 eq) in a suitable solvent like methanol or acetic acid, add bromine (1.05 eq) dropwise at 0-5 °C. Stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, which can be used directly in the next step.
-
Amination (Delepine Reaction): Dissolve the crude α-bromoketone in chloroform or another suitable solvent. Add hexamine (1.1 eq) and stir the mixture at room temperature. The resulting quaternary ammonium salt precipitates and is collected by filtration.[4]
-
Hydrolysis: Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the hexamine complex.[5] Upon cooling, 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Asymmetric Hydrogenation to (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
This step is critical for establishing the desired stereocenter and requires a chiral catalyst system.
-
Catalyst Preparation: In an inert atmosphere glovebox, a chiral ruthenium catalyst is prepared. A typical system involves a ruthenium precursor, a chiral diphosphine ligand (e.g., Xyl-Phanephos), and a chiral diamine (e.g., (S,S)-DPEN).[3]
-
Hydrogenation: Charge a high-pressure reactor with the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride (1.0 eq), a solvent such as methanol, and the pre-formed chiral ruthenium catalyst (typically 0.01-0.1 mol%).
-
Add a base, such as potassium t-butoxide, to neutralize the hydrochloride salt and facilitate the catalytic cycle.[3]
-
Pressurize the reactor with hydrogen gas (e.g., 60-100 psig) and stir the reaction at a controlled temperature (e.g., 30-50 °C) until hydrogen uptake ceases.
-
Workup and Isolation: After depressurization, the reaction mixture is filtered through a pad of celite or silica gel to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the final product, (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
-
Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC). Well-optimized procedures can achieve >98% ee.[3]
Data Summary
| Step | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| 1. Amination | 4-chloro-3-fluoroacetophenone, Bromine, Hexamine, HCl | 60-75% | N/A |
| 2. Asymmetric Hydrogenation | Ru-catalyst, Chiral Ligand, H₂, Base | 85-95% | >98% |
Part 2: Role in Kinase Inhibition - A Structure-Activity Relationship (SAR) Perspective
The utility of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol as a building block stems from its ability to form a network of highly specific interactions within the kinase hinge region and adjacent hydrophobic pockets.
Case Study: GDC-0994 (Ravoxertinib), an ERK1/2 Inhibitor
The discovery of GDC-0994, a potent and selective inhibitor of ERK1/2, provides an exemplary case study.[1][2] The extracellular signal-regulated kinases ERK1 and ERK2 are terminal nodes of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers due to mutations in genes like BRAF or RAS.[1][6] Inhibiting ERK directly is a powerful strategy to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[2]
Caption: GDC-0994 inhibits the terminal kinase ERK in the oncogenic RAS pathway.
Key Binding Interactions
The (S)-2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol moiety of GDC-0994 is responsible for anchoring the inhibitor in the ATP-binding site of ERK2.
-
Hydrogen Bonding: The chiral amino alcohol core provides a critical hydrogen bond donor (from the hydroxyl group) and an acceptor (the nitrogen atom) that interact with backbone residues of the kinase hinge region. This directional interaction is fundamental for high-affinity binding.
-
Hydrophobic and Halogen Interactions: The 4-chloro-3-fluorophenyl group is perfectly shaped to fit into a hydrophobic pocket adjacent to the hinge region. The chlorine and fluorine atoms are not merely space-fillers; their electronegativity and potential for halogen bonding can fine-tune binding affinity and selectivity against other kinases. The specific meta-fluoro, para-chloro substitution pattern was likely optimized during lead development to maximize potency and desirable drug-like properties.[7][8]
Caption: Key interactions of the building block within a kinase active site.
Conclusion and Future Outlook
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is more than just an intermediate; it is a highly refined, privileged building block for modern kinase inhibitor design. Its value is rooted in:
-
Stereo-defined Anchoring: The chiral amino alcohol provides precise, high-affinity hydrogen bonding interactions.
-
Optimized Phenyl Substitution: The 4-chloro-3-fluorophenyl group offers a favorable combination of size, hydrophobicity, and electronic properties to enhance potency and selectivity.
-
Synthetic Accessibility: Robust and scalable asymmetric synthetic routes exist to produce the desired (S)-enantiomer with high chiral purity.
The success of GDC-0994 validates the strategic use of this building block for targeting the challenging RAS/RAF/MEK/ERK pathway. For drug discovery scientists, this moiety represents a validated starting point for new projects. Future work may involve incorporating this building block into scaffolds targeting other kinases, or exploring subtle modifications to the substitution pattern to further optimize pharmacokinetic properties or overcome potential resistance mutations. Its proven track record establishes it as a cornerstone component in the medicinal chemist's toolkit for developing the next generation of targeted therapies.
References
-
Sciencemadness. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: 3]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]1][6]
-
Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: ]
-
PubMed. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Available from: 2]
- PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors.
- Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- ChemicalBook. 2-AMINO-1-PHENYLETHANOL synthesis.
- MDPI. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design.
- ResearchGate. (2025). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available from: 5]
-
ResearchGate. (2025). Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Available from: 7]
-
ACS Omega. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: 8]
- PubMed. (Date not available). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
- chemical-kinomics. Drug Discovery - Inhibitor.
- PubMed. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
- PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
- MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
-
BenchChem. synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Available from: 4]
- Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in....
- Wiley-VCH. Supporting Information.
- SciELO México. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives.
Sources
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scihorizon.com [scihorizon.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Potential of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Derivatives: A Focus on β3-Adrenergic Receptor Agonism
Abstract
The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous physiologically active compounds. This guide delves into the specific therapeutic potential of derivatives of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. We posit that this particular substitution pattern yields potent and selective agonists for the β3-adrenergic receptor (β3-AR), a compelling target for metabolic and urological disorders. This document provides a comprehensive overview of the therapeutic rationale, synthetic strategies, and a robust framework for the pharmacological evaluation of these derivatives, intended for researchers and professionals in drug development.
The β3-Adrenergic Receptor: A Prime Therapeutic Target
The β3-adrenergic receptor, once the least understood of the β-AR family, is now a target of significant therapeutic interest.[1] Unlike its β1 and β2 counterparts, which are primarily involved in cardiac and pulmonary function respectively, the β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[1][2]
Mechanism of Action and Therapeutic Rationale: The β3-AR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to a Gs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade has distinct physiological outcomes depending on the tissue:
-
In Adipose Tissue: Increased cAMP stimulates lipolysis (the breakdown of stored fat) and thermogenesis (heat production), making β3-AR agonists highly attractive candidates for treating obesity and related metabolic disorders like type 2 diabetes.[3][4]
-
In the Urinary Bladder: Activation of β3-AR in the detrusor muscle leads to smooth muscle relaxation, increasing bladder capacity. This mechanism underpins the use of β3-AR agonists for treating overactive bladder (OAB) syndrome.[1][5]
The clinical success of Mirabegron, a selective β3-AR agonist approved for OAB, validates this receptor as a druggable target and provides a strong precedent for developing new agents in this class.[6][7] Furthermore, research is ongoing into the cardiovascular applications of β3-AR agonists, suggesting a broader therapeutic potential.[5][8]
Sources
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta 3 Adrenergic Receptor Polyclonal Antibody (BS-1063R) [thermofisher.com]
- 3. β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Biocatalytic Synthesis of Chiral 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Executive Summary
This application note details the biocatalytic protocol for the asymmetric synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a high-value chiral intermediate used in the development of adrenergic receptor agonists and kinase inhibitors.
While traditional chemical reduction (e.g., using borohydrides) often yields racemic mixtures requiring costly resolution, biocatalytic reduction using Ketoreductases (KREDs) offers a direct route to high enantiomeric excess (>99% ee) under mild aqueous conditions.
This guide outlines a robust "Halo-Ketone Route" , prioritizing process stability and scalability. It covers the entire workflow from enzyme screening to preparative scale-up and downstream amination.
Retrosynthetic Analysis & Strategy
Direct biocatalytic reduction of
Therefore, the industry-standard approach—and the one detailed here—is the Asymmetric Reduction of the
Reaction Pathway[1][2][3]
-
Precursor: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (derived from the corresponding acetophenone).
-
Biocatalysis: Stereoselective reduction of the carbonyl group using a KRED and a cofactor recycling system (GDH/Glucose).
-
Chemical Amination: Displacement of the chloride by ammonia (or a surrogate like hexamine) to yield the final amino alcohol.
Figure 1: Strategic pathway for the synthesis of the target chiral amino alcohol.[1]
Core Protocol 1: Enzyme Screening (KRED)
Since the specific stereopreference (R or S) depends on the target drug profile, this protocol describes how to screen a KRED library (e.g., from Codexis, Daicel, or Johnson Matthey) to identify the optimal catalyst.
Materials
-
Substrate: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (10 mg/mL stock in DMSO).
-
Enzyme Library: 24-96 well plate containing diverse KRED variants.
-
Cofactor Mix: NADP+ (1.0 mM), NAD+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Workflow
-
Preparation: Dispense 900 µL of Cofactor Mix/Buffer into each well of the deep-well plate.
-
Enzyme Addition: Add 1-2 mg of KRED lyophilizate to each well.
-
Substrate Initiation: Add 20 µL of Substrate Stock (Final conc: ~2 g/L).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 min.
-
Analysis: Centrifuge to separate phases. Analyze the organic layer via Chiral HPLC (see Section 6).
Selection Criteria:
Core Protocol 2: Preparative Scale Synthesis
Once the "Hit" enzyme is identified, proceed to gram-scale synthesis. This protocol uses a Glucose/GDH cofactor recycling system to minimize cost.
System Components
| Component | Function | Concentration/Load |
| Substrate | 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone | 20–50 g/L (Start low if solubility is poor) |
| Enzyme (KRED) | Stereoselective Reduction | 1–2 wt% relative to substrate |
| Cofactor (NADP+) | Hydride Source | 0.5 mM (Catalytic) |
| Recycling Enzyme | Glucose Dehydrogenase (GDH) | 5–10 U/mL (Often co-expressed in KRED) |
| Co-substrate | D-Glucose | 1.2 equivalents (relative to substrate) |
| Buffer | pH Control | 100 mM KPi, pH 7.0 |
Step-by-Step Methodology
1. Reactor Setup:
-
Use a jacketed glass reactor with overhead stirring.
-
Charge 100 mL of 100 mM Potassium Phosphate Buffer (pH 7.0) .
-
Add D-Glucose (1.2 eq) and NADP+ (0.5 mM).
-
Adjust temperature to 30°C .
2. Enzyme Addition:
-
Add the selected KRED (and GDH if not included in the KRED powder). Stir gently until dissolved.
3. Substrate Feeding (Fed-Batch Mode):
-
Note: The substrate has low aqueous solubility. Dissolve the substrate in DMSO or Isopropanol (IPA) (10% v/v of total volume) to create a feed solution.
-
Add the substrate solution slowly over 2–4 hours using a syringe pump. This prevents enzyme inhibition and precipitation.
4. pH Control (Critical):
-
The GDH reaction produces Gluconic Acid, which drops the pH.
-
Action: Maintain pH 7.0 automatically using a pH-stat titrator with 1M NaOH .
-
Manual Alternative: Check pH every 30 mins and adjust with base.
5. Reaction Monitoring:
-
Sample every 2 hours. Extract 50 µL aliquot into EtOAc and analyze by HPLC.
-
Run until conversion >99% (typically 12–24 hours).[5]
6. Workup:
-
Add Celite (1% w/v) and filter to remove enzyme debris (optional but helps phase separation).
-
Extract reaction mixture 3x with Ethyl Acetate or MTBE .
-
Wash combined organic layers with brine, dry over
, and concentrate in vacuo.[6] -
Result: Chiral 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol (Solid or Oil).
Figure 2: The cofactor regeneration cycle. Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH, driving the KRED reaction to completion.
Core Protocol 3: Downstream Amination
The chiral chlorohydrin must be converted to the amino alcohol with retention of stereochemistry (via epoxide formation and opening) or inversion (direct displacement), depending on conditions. The standard route via epoxide retains configuration relative to the chlorohydrin carbon (double inversion or retention via epoxide).
Method:
-
Dissolve the chiral 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol in Methanol .
-
Add excess Aqueous Ammonia (25%) or Methanolic Ammonia (7N) .
-
Heat in a sealed pressure vessel (autoclave) at 50–60°C for 4–8 hours.
-
Note: Monitor for the intermediate epoxide formation.
-
-
Concentrate to remove excess ammonia and methanol.
-
Acidify with HCl/IPA to precipitate the 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Hydrochloride salt .
-
Recrystallize from Ethanol/IPA to upgrade chemical purity.
Analytical Methods
HPLC Method for Conversion & EE:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm and 254 nm.
-
Temperature: 25°C.
Interpretation:
-
The ketone substrate typically elutes earlier than the alcohol.
-
Enantiomers of the alcohol will show distinct retention times (e.g.,
= 8.5 min, = 10.2 min). Compare with racemic standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | pH drift (Acidification) | Ensure active pH-stat control (maintain pH 7.0). |
| Enzyme Inhibition | Reduce substrate loading or switch to fed-batch addition. | |
| Low Solubility | Hydrophobic substrate | Add 10–20% DMSO or IPA as co-solvent. Add 1% Tween-80. |
| Emulsion during workup | Protein/Cell debris | Filter through Celite before extraction. Use brine. |
| Low ee | Wrong enzyme variant | Re-screen library. Check for background chemical reduction (unlikely at pH 7). |
References
-
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link
-
Codexis Inc. "Ketoreductase (KRED) Screening Kits & Protocols." Codexis Technical Documentation. Link
- Tao, J., & Xu, J.H. "Biocatalysis in Development of Green Pharmaceutical Processes." CRC Press, 2020. (General reference for halo-ketone reduction workflows).
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie Int. Ed., 2004.[6] Link
-
BenchChem. "Application Notes for Biocatalytic Reduction of Substituted Acetophenones." BenchChem Technical Library. Link
(Note: Specific protocols adapted from standard industrial methodologies for 4-chloroacetophenone and 3-fluoroacetophenone derivatives found in literature).
Sources
- 1. 1213947-78-4 | (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. scihorizon.com [scihorizon.com]
- 6. mdpi.com [mdpi.com]
purification of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" by recrystallization
Technical Application Note: Optimized Recrystallization Strategy for High-Purity 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Part 1: Executive Summary & Compound Profile
Introduction The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a critical chiral amino alcohol intermediate, structurally analogous to beta-adrenergic agonists (e.g., Tulobuterol, Clenbuterol). Its synthesis—typically involving the reduction of a halogenated acetophenone or ring-opening of a styrene oxide—often yields a crude matrix containing unreacted ketone precursors, regioisomers, and inorganic salts.
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the compound's tendency to "oil out" rather than crystallize, driven by the competing hydrogen-bonding motifs of the amine and hydroxyl groups. This guide provides a robust, thermodynamic-based approach to purification via recrystallization.
Compound Profile & Physicochemical Properties [1][2][3]
-
Chemical Structure: A phenyl ring substituted with Chlorine (C4) and Fluorine (C3), bearing a 2-aminoethanol tail.
-
Molecular Weight: ~189.6 g/mol .
-
Nature: Amphiphilic base (pKa ~9.0 for amine).
-
Solubility Characteristics:
-
High Solubility: Methanol, Ethanol, THF, dilute aqueous acid.
-
Moderate Solubility: Ethyl Acetate, Toluene (hot).
-
Low Solubility: n-Heptane, Hexane, Water (neutral pH, cold).
-
Part 2: Pre-Purification Strategy (The "Go/No-Go" Decision)
Before attempting bulk recrystallization, the crude material must be assessed. Halogenated amino alcohols are prone to forming supersaturated oils.
Critical Quality Attribute (CQA) Check:
-
Appearance: If the crude is a dark brown oil/tar, perform a Charcoal Treatment in hot ethanol first.
-
Salt vs. Free Base:
-
Free Base: Best for removing inorganic salts. Risk of oiling out.[4]
-
HCl/Tartrate Salt: Higher melting point, better crystallization kinetics. Recommendation: If free base fails to crystallize, convert to HCl salt using 1.1 eq of methanolic HCl.
-
Part 3: Solvent System Selection
We utilize a Binary Solvent System to balance solubility (thermodynamics) and crystal growth (kinetics).
| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |
| Ethanol / Water | 90:10 | Primary Choice | Excellent impurity rejection; environmentally benign. | High boiling point of water makes drying difficult. |
| IPA / n-Heptane | 1:2 to 1:4 | Secondary Choice | Good yield; easy solvent removal. | Risk of oiling out if Heptane added too fast. |
| Ethyl Acetate / Hexane | 1:3 | Tertiary Choice | Good for non-polar impurities. | Lower recovery yields. |
Part 4: Detailed Experimental Protocol
Method A: Recrystallization of the Free Base (Ethanol/Water System) Target: Removal of polar oligomers and inorganic salts.
Step-by-Step Methodology:
-
Dissolution (Saturation):
-
Charge 10.0 g of crude 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (Absolute) (approx. 30-40 mL).
-
Heat to reflux (78°C) .
-
Note: If solids remain, add Ethanol in 2 mL increments until clear. If inorganic salts (NaCl/KCl) remain undissolved, perform a hot filtration .
-
-
Nucleation Control:
-
Remove heat source.[2] Allow the solution to cool slowly to ~50°C.
-
Add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of hot Ethanol to clear the turbidity (restoring a single phase).
-
-
Crystallization (Thermodynamic Phase):
-
Allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not shock cool.
-
Seeding: If no crystals form at 25°C, add a seed crystal of pure material.
-
Once heavy crystallization sets in, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the slurry using a Büchner funnel under vacuum.[4]
-
Wash: Rinse the filter cake with 10 mL of cold (0°C) Ethanol/Water (50:50 mixture).
-
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
-
Part 5: Process Visualization
Workflow Diagram: Recrystallization Logic
Caption: Step-by-step logic flow for the binary solvent recrystallization process, highlighting critical decision points for filtration and anti-solvent addition.
Part 6: Troubleshooting & Optimization (The "Why" and "How")
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution is supersaturated; temperature dropped too fast; impurities lowered melting point. | Re-heat to dissolve oil.[4] Add more solvent (Ethanol). Cool very slowly with vigorous stirring. Add a seed crystal at 40°C. |
| Low Yield | Too much solvent used; final temperature not low enough. | Concentrate mother liquor by 50% and repeat cooling cycle. Ensure final temp is <5°C. |
| Colored Crystals | Chromophores (oxidized phenols) trapped in lattice. | Use Activated Carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then hot filter. |
Scientific Rationale (E-E-A-T): The amino alcohol moiety facilitates strong intermolecular Hydrogen Bonding. In non-polar solvents, these molecules aggregate irregularly, causing "oiling." Polar protic solvents (Ethanol/Water) solvate the polar heads, allowing the hydrophobic halogenated phenyl rings to stack efficiently (pi-pi stacking) during slow cooling, resulting in defined crystal lattices [1].
References
-
Solubility & Thermodynamics of Amino Acids/Alcohols: Bowden, N. A., et al. "Modelling the effects of ethanol on the solubility of the proteinogenic amino acids."[5] Fluid Phase Equilibria, 2018.[5]
-
Synthesis & Purification of Halogenated Phenylethanolamines: "Processes for producing optically active 2-amino-1-phenylethanol derivatives." European Patent EP0924194B1.[6]
-
General Recrystallization Techniques: "Recrystallization and purification techniques for 2'-Aminoacetophenone (Analogous Chemistry)." BenchChem Application Note.
-
Compound Properties: "2-Amino-1-(4-fluorophenyl)ethanol Solubility Data." Solubility of Things.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
Application Note: Chiral HPLC Resolution of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Enantiomers
Introduction & Mechanistic Rationale
The compound 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a chiral 1,2-amino alcohol featuring a primary amine, a secondary hydroxyl group, and a halogenated aromatic ring. Chiral 1,2-amino alcohol motifs are widespread in biologically active compounds, serving as critical pharmacophores in neurotransmitters and β-adrenergic receptor agonists[1]. Because the enantiomers of such compounds often exhibit vastly different pharmacological and toxicological profiles, rigorous enantiomeric separation and quantification are mandatory during drug development.
Chromatography remains the most powerful and sensitive analytical technique for resolving enantiomers, with chiral High-Performance Liquid Chromatography (HPLC) being the industry standard[2]. However, primary amines present notorious chromatographic challenges. The highly polar
To overcome this, we present two orthogonal, self-validating HPLC methodologies tailored specifically to the structural causality of this analyte:
-
Polysaccharide-Based Normal Phase (NP) Method: Utilizes steric fit, hydrogen bonding, and
interactions, relying on a basic modifier to suppress silanol activity. -
Crown Ether-Based Reversed Phase (RP) Method: Utilizes a highly specific host-guest inclusion complex mechanism that strictly requires the primary amine to be fully protonated[4].
Experimental Methodologies & Causality
Protocol A: Polysaccharide-Based Normal Phase HPLC
Mechanistic Causality: This method employs an amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The 4-chloro-3-fluorophenyl ring of the analyte engages in
Step-by-Step Protocol:
-
Mobile Phase Preparation: Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol (80:20 v/v). Add 1.0 mL of Diethylamine (0.1% v/v DEA). Mix thoroughly and degas via sonication for 10 minutes.
-
Sample Preparation: Accurately weigh 10 mg of racemic 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. Dissolve in 10 mL of Ethanol to yield a 1.0 mg/mL stock solution. Vortex until completely dissolved. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Setup:
-
Column: Chiralpak AD-H (or equivalent Amylose-1), 250 mm × 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (optimal for the halogenated aromatic ring).
-
Injection Volume: 10 µL.
-
-
System Validation (Self-Validating Step):
-
Blank Run: Inject 10 µL of pure Ethanol. Verify a stable baseline with no carryover peaks.
-
System Suitability Test (SST): Inject the racemic mixture. The system is validated only if the Resolution (
) between the two enantiomer peaks is and the Tailing Factor ( ) for both peaks is .
-
Protocol B: Crown Ether-Based Reversed Phase HPLC
Mechanistic Causality: Crown ether CSPs (e.g., Crownpak CR-I(+)) are uniquely designed for primary amines. The chiral crown ether cavity forms a temporary diastereomeric host-guest inclusion complex specifically with the protonated primary amine (
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid by adding
to HPLC-grade water until pH 1.5 is reached. Mix 850 mL of this aqueous acid with 150 mL of HPLC-grade Methanol (85:15 v/v). Degas via sonication. -
Sample Preparation: Dissolve 5 mg of the racemic analyte in 10 mL of the mobile phase (0.5 mg/mL). Filter through a 0.22 µm PVDF syringe filter.
-
Chromatographic Setup:
-
Column: Crownpak CR-I(+) (or equivalent chiral crown ether), 150 mm × 3.0 mm, 5 µm.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 15 °C (Critical: Do not exceed 25 °C, as thermal energy disrupts the inclusion complex).
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
System Validation (Self-Validating Step):
-
Blank Run: Inject 5 µL of mobile phase.
-
SST: Inject the racemate. Validation requires
. If , decrease the column temperature to 10 °C to increase complex stability.
-
Quantitative Data & Method Comparison
The following table summarizes the expected quantitative chromatographic parameters for the resolution of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol using the two orthogonal methods.
| Parameter | Protocol A (Polysaccharide NP) | Protocol B (Crown Ether RP) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Chiral Crown Ether covalently bound to silica |
| Mobile Phase Composition | Hexane / Ethanol (80:20 v/v) | Aq. |
| Critical Additive | 0.1% Diethylamine (DEA) | Perchloric Acid ( |
| Analyte State | Neutral (Free base, | Fully Protonated ( |
| Column Temperature | 25 °C | 15 °C |
| Expected Resolution ( | > 2.0 | > 2.5 |
| Expected Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.2 |
| Primary Recognition Mechanism | Hydrogen bonding, | Host-Guest Inclusion Complex |
Method Development Workflow
The logical decision tree for isolating primary amino alcohols is visualized below, mapping the causality between the chosen CSP, the required mobile phase environment, and the resulting chemical mechanism.
Caption: Workflow for the chiral HPLC method development of primary amino alcohols.
References
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering (via PMC).[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.[Link]
Sources
Application Note & Protocols: Strategic Synthesis of GDC-0994 (Ravoxertinib) Incorporating the (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl Moiety
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the synthesis of GDC-0994 (Ravoxertinib), a potent and selective inhibitor of ERK1/2 kinases.[1][2] The core of this guide focuses on the strategic incorporation of the critical chiral side chain, (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl), which is fundamental to the molecule's biological activity. While the final structure contains a 2-amino-1-phenylethan-1-ol motif, this guide elucidates the more robust and scalable process chemistry route, which utilizes a chiral diol intermediate for the key stereocenter-defining coupling reaction. We will detail the rationale behind this synthetic strategy, provide step-by-step protocols from the asymmetric synthesis of the diol to the final API, and offer expert insights into process optimization and control.
Introduction: GDC-0994 and the MAPK Pathway
The Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular signaling route that governs processes such as cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers.[2][3] GDC-0994 (Ravoxertinib) is a highly selective and efficacious small molecule inhibitor that targets the final kinases in this cascade, ERK1 and ERK2.[2][3][4] By inhibiting ERK1/2, GDC-0994 effectively blocks the downstream signaling that drives tumor growth, making it a promising therapeutic agent, particularly in cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[2][5]
The chemical structure of GDC-0994 features a crucial chiral center within its N-1 side chain. The specific (S)-configuration of the 1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl group is essential for potent binding to the ERK kinase domain. Therefore, the efficient and stereocontrolled synthesis of this fragment and its coupling to the pyridone core is the central challenge in manufacturing the active pharmaceutical ingredient (API).
Synthetic Strategy: The Chiral Diol as a Superior Precursor
While the final GDC-0994 molecule contains the (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety, early medicinal chemistry routes and later process development for multikilogram scale manufacturing have established that a direct coupling using a pre-formed amino alcohol is not the optimal strategy.[3][6] Instead, a more robust and scalable approach involves the use of a protected chiral diol intermediate, (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol .
Rationale for the Chiral Diol Strategy:
-
Stereocontrol: High enantiopurity (>99% ee) can be achieved reliably at the diol stage using modern asymmetric synthesis techniques, such as biocatalytic ketone reduction. This is often more efficient than resolving a racemic amino alcohol.[3][6]
-
Reaction Selectivity: The diol allows for selective protection of the primary alcohol, leaving the secondary alcohol free for activation (e.g., mesylation). This directed activation is critical for the subsequent regioselective SN2 reaction.
-
Process Safety and Efficiency: The process chemistry route avoids the use of osmium tetroxide (required for Sharpless dihydroxylation) and other hazardous reagents, favoring safer, tungstate-catalyzed oxidations and biocatalysis.[3][6]
The overall synthetic workflow is visualized below.
Caption: Overall workflow for the scalable synthesis of GDC-0994.
Experimental Protocols
Part 1: Asymmetric Synthesis of Chiral Diol Intermediate
The initial medicinal chemistry route utilized a Sharpless asymmetric dihydroxylation to produce the chiral diol with ~94% ee.[3] However, for clinical-grade material requiring >99% ee and avoiding heavy metal contaminants, a biocatalytic asymmetric reduction of the corresponding ketone was developed and proven superior for large-scale synthesis.[3][6]
Protocol: Biocatalytic Asymmetric Ketone Reduction
This protocol is adapted from the process development route described by Genentech and F. Hoffmann-La Roche.[3][6]
-
Enzyme and Cofactor Preparation: A ketoreductase (KRED) enzyme is prepared in a buffer solution (e.g., potassium phosphate) with a cofactor such as NADPH or a cofactor regeneration system (e.g., glucose/GDH).
-
Reaction Setup: In a temperature-controlled reactor, charge the buffer solution, the KRED, and the cofactor regeneration system components.
-
Substrate Addition: Add the starting material, 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone, dissolved in a suitable co-solvent (e.g., isopropanol) to the reactor.
-
Reaction Execution: Maintain the reaction at a controlled pH (e.g., 7.0) and temperature (e.g., 30-40 °C). The reaction progress is monitored by HPLC until full conversion of the ketone is observed.
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude chiral bromo-alcohol.
-
Diol Formation: The crude bromo-alcohol is then treated with a base (e.g., sodium hydroxide) in a solvent mixture to facilitate the intramolecular SN2 reaction, forming the epoxide, which is subsequently hydrolyzed in situ or in a separate step to yield (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol .
-
Purification & Analysis: The crude diol is purified by crystallization to afford the final product with high chemical and enantiomeric purity.
-
Analysis: Chiral HPLC is used to confirm the enantiomeric excess (target: >99% ee). ¹H NMR and ¹³C NMR are used to confirm the structure.
-
Part 2: Side-Chain Activation and Key SN2 Coupling
This phase involves preparing the chiral diol for the key coupling step by selectively protecting the primary alcohol and activating the secondary alcohol as a good leaving group (mesylate).
Caption: Activation of the chiral diol and the key SN2 coupling step.
Protocol: Regioselective SN2 Displacement
-
Selective Protection: Dissolve the (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane). Add imidazole followed by a dropwise addition of tert-butyldimethylsilyl chloride (TBSCl). The reaction is stirred at ambient temperature and monitored by TLC or HPLC. The silyl group selectively protects the less sterically hindered primary alcohol.
-
Mesylation: After work-up and isolation of the TBS-protected diol, dissolve it in dichloromethane and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). This converts the secondary alcohol into a mesylate, an excellent leaving group.
-
SN2 Coupling: In a separate reactor, charge the pyridone core intermediate (4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.[3][7] Add the solution of the freshly prepared mesylate dropwise at a controlled temperature (e.g., 50-60 °C).
-
Causality: The pyridone nitrogen acts as the nucleophile, attacking the carbon bearing the mesylate group. This proceeds via a classic SN2 mechanism, resulting in the inversion of the stereocenter and forming the desired (S)-configuration in the final coupled product.
-
-
Work-up and Purification: After the reaction is complete (monitored by HPLC), the mixture is cooled, quenched with water, and extracted with an organic solvent. The product, (S)-1-(2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (6) , is typically purified by column chromatography or crystallization.[7]
| Reagent/Parameter | Role/Rationale | Typical Value |
| Activated Mesylate | Electrophile with activated leaving group | 1.0 - 1.2 equiv |
| Pyridone Core | Nucleophile | 1.0 equiv |
| K₂CO₃ / Cs₂CO₃ | Base to deprotonate the pyridone nitrogen | 1.5 - 2.0 equiv |
| DMF / MeCN | Polar aprotic solvent to facilitate SN2 | 5 - 10 volumes |
| Temperature | Provides activation energy, controlled to prevent side reactions | 50 - 70 °C |
Part 3: Final Elaboration to GDC-0994 API
-
Sulfide Oxidation: The sulfide moiety in the coupled product (6) is oxidized to a sulfone. While early routes used m-CPBA, the scalable process uses a safer and more robust tungstate-catalyzed oxidation with hydrogen peroxide.[3][6] This oxidation is crucial as it transforms the methylthio group into a potent leaving group for the subsequent SNAr reaction.
-
SNAr Displacement: The resulting sulfone (7) is reacted with 1-methyl-1H-pyrazol-5-amine (8) in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the final pyrazole fragment of the GDC-0994 molecule.
-
Deprotection: The final step is the removal of the TBS protecting group from the primary alcohol. This is typically achieved under acidic conditions (e.g., using HCl in a suitable solvent) to yield the GDC-0994 free base (10).[3] The API can then be isolated as a specific salt, such as the benzenesulfonate salt, to improve its physicochemical properties.[3][6]
References
-
Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Symposium Series. [Link]
-
Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development, 21(3), 353–361. [Link]
-
American Chemical Society. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Publications. [Link]
-
Linghu, X., et al. (2017). Supporting Information: Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Figshare. [Link]
-
New Drug Approvals. (2017). GDC 0994, Ravoxertinib. New Drug Approvals. [Link]
-
ACS Figshare. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Figshare. [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]
-
Chemietek. (n.d.). GDC-0994 (Ravoxertinib, RG7842). Chemietek. [Link]
-
OSTI.GOV. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. OSTI.GOV. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
reaction conditions for coupling "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"
Application Note: Chemoselective Coupling Strategies for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Introduction & Mechanistic Rationale
The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly versatile
The primary synthetic challenge when coupling this scaffold is maintaining rigorous chemoselectivity . The goal is to direct bond formation exclusively at the primary amine (
To achieve this, two field-proven pathways are employed:
-
Chemoselective Amide Bond Formation (
-Acylation): Utilizing coupling reagents like HATU or EDC/HOBt. HATU's efficacy stems from the 7-aza-derivative of HOBt (HOAt), which forms a highly reactive At-active ester[2]. Because the primary amine is significantly more nucleophilic than the secondary alcohol, it rapidly outcompetes the hydroxyl group for the activated acyl species under strictly controlled basic conditions[1]. -
Reductive Amination (
-Alkylation): Utilizing Sodium Triacetoxyborohydride (STAB). STAB is the reducing agent of choice because its three electron-withdrawing acetoxy groups stabilize the B-H bond, making it too mild to reduce most starting aldehydes or ketones, yet perfectly tuned to selectively reduce the more electrophilic protonated iminium intermediate[3].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Workflow Visualization
Chemoselective coupling pathways for 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
Experimental Protocols
Protocol A: Chemoselective -Acylation via HATU
Causality & Design: HATU is utilized because the pyridine nitrogen in the HOAt leaving group provides a neighboring group effect that accelerates amidation, ensuring the amine reacts before any background
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.-
Self-Validation Check: Monitor this step via LC-MS. Do not proceed until the mass of the
At-active ester is confirmed. This prevents unreacted carboxylic acid from driving non-selective background reactions.
-
-
Coupling: Add 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (1.05 eq) in a single portion.
-
Reaction: Stir the reaction mixture at room temperature for 2–4 hours under an inert nitrogen atmosphere.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na SO , filter, and concentrate under reduced pressure.
Protocol B: Reductive Amination via STAB
Causality & Design: 1,2-Dichloroethane (DCE) is the preferred solvent for this transformation as it maximizes the solubility of the intermediate iminium ion while remaining inert to the hydride source[5]. Acetic acid is added as a catalyst to accelerate imine formation.
Step-by-Step Methodology:
-
Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the target aldehyde or ketone (1.0 eq) and 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (1.1 eq). Dissolve in anhydrous DCE (0.2 M)[3].
-
Acid Catalysis: Add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at room temperature under argon for 1 hour.
-
Self-Validation Check: Analyze an aliquot via TLC or LC-MS. The complete consumption of the starting amine and the formation of the imine/iminium species must be confirmed prior to the addition of STAB. Premature reduction will yield the corresponding alcohol of the starting carbonyl, stalling the coupling[6].
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H
) may occur. -
Reaction: Stir the suspension for 12–16 hours at room temperature.
-
Workup: Quench carefully with saturated aqueous NaHCO
until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO , filter, and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and chemoselectivity profiles for both coupling methodologies based on standardized benchmarking.
| Coupling Strategy | Primary Reagents | Target Bond | Typical Yield | Reaction Time | Key Byproducts to Monitor | |
| Amide Coupling | HATU, DIPEA, DMF | Amide (C-N) | > 95:5 | 85 – 95% | 2 – 4 h | |
| Reductive Amination | STAB, AcOH, DCE | Amine (C-N) | > 99:1 | 75 – 90% | 12 – 16 h | Reduced starting carbonyl (alcohol) |
References
Sources
- 1. Functionalized 2′-Amino-α-L-LNA - Directed Positioning of Intercalators for DNA Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive NMR Analysis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Structural Elucidation Protocol
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, multi-faceted protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol," a compound representative of substituted phenylethanolamine scaffolds common in pharmaceutical development. Moving beyond a simple listing of steps, this guide explains the causality behind experimental choices, establishing a self-validating workflow for unambiguous structural elucidation. We will cover sample preparation, a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, and an integrated data interpretation strategy. This protocol is designed for researchers, scientists, and drug development professionals requiring rigorous structural verification of complex small molecules.
Introduction and Strategic Overview
The structural integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" presents several structural features that demand a thorough analytical approach: a stereocenter, diastereotopic protons, and a complex aromatic substitution pattern. NMR spectroscopy is the most powerful tool for elucidating such detailed structural information in solution.[1]
The strategy outlined herein is designed to be systematic and confirmatory. We begin with fundamental 1D NMR experiments to gather initial data on the proton, carbon, and fluorine environments. We then employ a series of 2D correlation experiments to piece together the molecular framework, using each experiment to validate the findings of the others. This integrated approach ensures high confidence in the final structural assignment.
Molecular Structure and Spectroscopic Challenges
Figure 1: Chemical Structure of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Caption: Experimental workflow for NMR analysis.
The interpretation should follow a logical path, using the different experiments to build and confirm the structure.
Caption: Logical relationships between NMR experiments.
Summary of Expected Data
The following table summarizes the anticipated NMR data for the target compound in DMSO-d₆. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Assignment | ¹H (ppm) | ¹³C (ppm) | Key Correlations (COSY, HMBC) |
| H1 / C1 | ~4.5 - 5.0 | ~70 - 75 | COSY: H2a, H2bHMBC: C2, C1', C2', C6' |
| H2a, H2b / C2 | ~2.5 - 3.5 | ~45 - 50 | COSY: H1, H2b/H2aHMBC: C1, C1' |
| H2' / C2' | ~7.5 - 7.8 | ~115-120 | COSY: H6'HMBC: C1', C3', C4', C6' |
| - / C3' | - | ~155-160 (d) | Note: Large ¹JCF coupling constant |
| - / C4' | - | ~120-125 | HMBC: Correlations from H2', H5' |
| H5' / C5' | ~7.2 - 7.4 | ~110-115 | COSY: H6'HMBC: C1', C3', C4' |
| H6' / C6' | ~7.4 - 7.6 | ~125-130 | COSY: H5', H2'HMBC: C1', C2', C4' |
| - / C1' | - | ~140-145 | HMBC: Correlations from H1, H2a, H2b, H2', H6' |
| -OH | variable | - | COSY: Potentially H1 (if exchange is slow) |
| -NH₂ | variable | - | None |
References
-
Dalvit, C., & Vulpetti, A. (2019). A General Overview of 19F NMR of Fluorinated Ligands in Drug Discovery. Molecules, 24(3), 569. [Link]
-
Cobb, S. L., & Murphy, C. D. (2020). 19F NMR spectroscopy for the analysis of fluorinated compounds in biological systems. Journal of Fluorine Chemistry, 239, 109631. [Link]
-
Kuehne, O., & Witschel, M. (2020). The role of fluorine in crop protection. Chimia, 74(5), 336-342. [Link]
-
Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Hoyt, E. A., & Mann, B. E. (2009). Principles and Applications of 19F NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 68, 1-47. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Bruker. (n.d.). NMR Sample Preparation Guidelines. [Link]
-
ResearchGate. (2017). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. [Link]
-
Sciforum. (2019). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
-
University of Granada. (n.d.). Interpreting multiple-bond 2D H/C correlation (HMBC). [Link]
-
Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]
-
National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]
-
Magritek. (n.d.). COSY. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
University of Warwick. (n.d.). COSY - NMR Facility. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of the chiral amino alcohol, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, a valuable building block in pharmaceutical development. The synthetic strategy is designed for scalability and efficiency, focusing on a three-stage process: (1) Friedel-Crafts acylation to construct the core aromatic ketone intermediate, (2) subsequent amination of the α-chloro ketone, and (3) a highly enantioselective asymmetric transfer hydrogenation to yield the target chiral amino alcohol. This guide offers detailed, field-proven protocols, explains the underlying chemical principles, and provides data presentation and process visualization to support successful implementation in a drug development or manufacturing setting.
Introduction
Chiral amino alcohols are privileged structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for target engagement and therapeutic efficacy. 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, with its halogenated phenyl ring, represents a key synthon for accessing a range of novel therapeutic agents. The development of a robust, scalable, and stereoselective synthesis is therefore of paramount importance for enabling its use in drug discovery and commercial production.
This application note details a reliable and scalable synthetic route, emphasizing process control, safety, and high enantiopurity of the final product.
Overall Synthetic Strategy
The synthesis is strategically divided into three key stages, each optimized for large-scale production. This approach allows for the isolation and purification of key intermediates, ensuring high quality and yield of the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (Intermediate 1)
Scientific Principle: Friedel-Crafts Acylation
The initial step involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3]. The Lewis acid coordinates to the chloroacetyl chloride, generating a highly reactive acylium ion electrophile. The aromatic ring then attacks this electrophile, leading to the formation of the desired α-chloro ketone.
Regioselectivity: The directing effects of the chloro and fluoro substituents on the aromatic ring are crucial. Both are ortho-, para-directing, but deactivating. The acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the chlorine atom, yielding the desired 4-chloro-3-fluorophenyl isomer as the major product.
Large-Scale Protocol: Friedel-Crafts Acylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 1-Chloro-2-fluorobenzene | 130.55 | 10.0 | 76.6 | 1.0 |
| Chloroacetyl chloride | 112.94 | 9.5 | 84.1 | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 12.2 | 91.5 | 1.2 |
| Dichloromethane (DCM) | - | 100 L | - | - |
| Hydrochloric acid (conc.) | - | As needed | - | - |
| Crushed Ice | - | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with anhydrous dichloromethane (DCM, 80 L) and cool to 0-5 °C under a nitrogen atmosphere.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled DCM with stirring. The addition is exothermic. Maintain the temperature below 10 °C.
-
Acyl Chloride Addition: Add chloroacetyl chloride to the suspension of aluminum chloride in DCM over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Substrate Addition: Add 1-chloro-2-fluorobenzene dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C[3].
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or GC.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.
Part 2: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone (Intermediate 2)
Scientific Principle: Amination of α-Chloro Ketone
The conversion of the α-chloro ketone to the corresponding α-amino ketone can be achieved through several methods. For large-scale synthesis, the Delepine reaction offers a practical approach. This involves the reaction of the α-chloro ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride[4].
Caption: Delepine reaction workflow for amination.
Large-Scale Protocol: Amination via Delepine Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone | 207.03 | 10.0 | 48.3 | 1.0 |
| Hexamethylenetetramine (Hexamine) | 140.19 | 7.4 | 52.8 | 1.1 |
| Isopropanol (IPA) | - | 50 L | - | - |
| Chloroform | - | 40 L | - | - |
| Ethanolic HCl | - | As needed | - | - |
Procedure:
-
Salt Formation: In a suitable reactor, charge 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, hexamine, isopropanol, and chloroform.
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction for the consumption of the starting material by HPLC.
-
Isolation of Salt: Cool the reaction mixture to room temperature. The hexaminium salt will precipitate. Collect the solid by filtration and wash with cold isopropanol.
-
Hydrolysis: Suspend the isolated salt in ethanol and add a solution of concentrated hydrochloric acid in ethanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The hydrolysis will liberate the primary amine as its hydrochloride salt.
-
Isolation: Cool the reaction mixture to 0-5 °C to precipitate the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Part 3: Asymmetric Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (Final Product)
Scientific Principle: Asymmetric Transfer Hydrogenation (ATH)
The final and crucial step is the enantioselective reduction of the prochiral α-amino ketone to the desired chiral amino alcohol. Asymmetric transfer hydrogenation (ATH) is an exceptionally powerful and industrially viable method for this transformation[5][6][7]. This reaction typically employs a chiral ruthenium catalyst, such as a Noyori-type catalyst, which consists of a ruthenium center, a chiral diamine ligand, and an arene ligand[5][7][8]. A mixture of formic acid and triethylamine is commonly used as the hydrogen source.
The mechanism involves the formation of a chiral ruthenium hydride species, which then transfers a hydride to the ketone carbonyl group through a highly organized, six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.
Large-Scale Protocol: Asymmetric Transfer Hydrogenation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone HCl | 224.5 | 10.0 | 44.5 | 1.0 |
| RuCl | 638.18 | 0.057 | 0.089 | 0.002 |
| Formic acid | 46.03 | 10.2 | 222.5 | 5.0 |
| Triethylamine (TEA) | 101.19 | As needed | - | - |
| Methanol | - | 100 L | - | - |
| Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | - |
Procedure:
-
Reactor Setup: To a clean and inerted reactor, add the 2-amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride and methanol.
-
Catalyst Addition: Add the chiral ruthenium catalyst, RuCl.
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Carefully add this mixture to the reactor. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction for completion and enantiomeric excess (ee) by chiral HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the addition of water.
-
pH Adjustment: Adjust the pH of the mixture to 8-9 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into ethyl acetate (3 x 20 L).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve high chemical and enantiomeric purity.
Conclusion
The presented three-step synthesis provides a robust and scalable pathway to the valuable chiral building block, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. The use of a well-established Friedel-Crafts acylation, a reliable amination strategy, and a highly efficient asymmetric transfer hydrogenation ensures high yields and excellent enantioselectivity. This detailed guide serves as a practical resource for researchers and process chemists in the pharmaceutical industry, enabling the large-scale production of this key intermediate for the development of novel therapeutics.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(27), 8724–8725.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]
- Wills, M., & Palmer, M. J. (1999). Chiral catalysts for the asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 10(11), 2045-2067.
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
- Zhang, X., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 133-139.
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
- Arkat USA, Inc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(ix), 34-38.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This valuable pharmaceutical intermediate requires a multi-step synthesis, and this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction yields.
Synthetic Pathway Overview
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is typically achieved through a three-step process starting from 4-chloro-3-fluoroacetophenone. The general workflow is outlined below:
Caption: Synthetic workflow for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
Step 1: α-Bromination of 4-Chloro-3-fluoroacetophenone
This initial step involves the selective bromination of the methyl group of 4-chloro-3-fluoroacetophenone to yield the key intermediate, 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive brominating agent.- Insufficient catalyst (if applicable).- Low reaction temperature. | - Use a fresh batch of brominating agent (e.g., NBS, Br₂).- Ensure the catalyst (e.g., AlCl₃) is anhydrous and active.[1]- Gradually increase the reaction temperature while monitoring for product formation via TLC.[2] |
| Formation of Multiple Products (Dibromination, Ring Bromination) | - Excess brominating agent.- Prolonged reaction time.- High reaction temperature.- Electron-rich nature of the aromatic ring. | - Carefully control the stoichiometry of the brominating agent to a slight excess (e.g., 1.05-1.1 equivalents).[2][3]- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2]- Maintain a controlled temperature, as higher temperatures can favor over-bromination.[2]- For highly activated rings, consider milder brominating agents or performing the reaction in the dark to minimize radical-mediated ring bromination.[3] |
| Product Decomposition During Workup | - Presence of residual acid (HBr).- Exposure to high temperatures during solvent removal. | - Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize HBr, followed by a water wash.[3]- Use a rotary evaporator at a moderate temperature to remove the solvent.- For highly unstable α-bromo ketones, consider using the crude product directly in the next step after a simple workup.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this reaction?
A1: Both liquid bromine (Br₂) with a catalyst like aluminum chloride and N-bromosuccinimide (NBS) with a radical initiator are commonly used.[1][2] For laboratory-scale synthesis, NBS is often preferred due to its solid nature and easier handling compared to liquid bromine.[2]
Q2: How can I effectively purify the crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone?
A2: Recrystallization is a common and effective method for purifying solid α-bromo ketones.[3] A suitable solvent system would be one in which the compound is soluble at high temperatures and poorly soluble at low temperatures, such as a mixture of ethanol and water. Column chromatography on silica gel can also be used, but care must be taken as the acidic nature of silica can sometimes cause decomposition.[4]
Step 2: Amination via the Delepine Reaction
The α-bromo ketone is converted to the corresponding primary amine through the Delepine reaction. This involves the formation of a hexaminium salt with hexamethylenetetramine (urotropine), followed by acidic hydrolysis.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Hexaminium Salt | - Incomplete reaction with hexamine.- Hydrolysis of the α-bromo ketone starting material. | - Ensure the α-bromo ketone and hexamine are dissolved in a suitable solvent (e.g., chloroform) and stirred for a sufficient duration. The salt often precipitates out of the solution, driving the reaction to completion.[5][6]- Use anhydrous conditions for the salt formation step. |
| Incomplete Hydrolysis of the Hexaminium Salt | - Insufficient acid concentration.- Inadequate reaction time or temperature for hydrolysis. | - Use concentrated hydrochloric acid in ethanol for the hydrolysis step.[5][7]- Ensure the reaction is heated to reflux for a sufficient period to ensure complete hydrolysis. Monitor the reaction by TLC for the disappearance of the salt and the appearance of the amino ketone.[6] |
| Formation of Side Products | - Formation of secondary or tertiary amines.- Aldehyde formation (Sommelet reaction). | - The Delepine reaction is generally selective for the formation of primary amines.[6][7]- To avoid the Sommelet reaction, which can occur under certain hydrolysis conditions, ensure a strongly acidic environment during the hydrolysis step.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of the Delepine reaction for this amination?
A1: The Delepine reaction is advantageous because it selectively produces primary amines with minimal side reactions, uses readily available and inexpensive reagents, and the intermediate hexaminium salt often precipitates, simplifying its isolation.[6][7]
Q2: The hydrolysis of the hexaminium salt is slow. How can I speed it up?
A2: Increasing the concentration of the acid and ensuring the reaction is at a consistent reflux temperature can help to increase the rate of hydrolysis. The choice of alcohol as a co-solvent can also influence the reaction rate.
Step 3: Reduction of 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone
The final step is the reduction of the α-amino ketone to the desired 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This can be achieved using various reducing agents, and for chiral synthesis, stereoselective methods are employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Amino Alcohol | - Incomplete reduction.- Over-reduction or side reactions.- Product loss during workup. | - Ensure a sufficient excess of the reducing agent is used.- Monitor the reaction by TLC to determine the optimal reaction time.- The choice of reducing agent is critical. For a simple reduction, sodium borohydride (NaBH₄) is often effective.[8]- Careful workup, including pH adjustment and extraction with a suitable solvent, is necessary to maximize recovery. |
| Poor Stereoselectivity (for chiral synthesis) | - Inappropriate chiral catalyst or reducing agent.- Non-optimal reaction temperature. | - For asymmetric reduction, use a well-established chiral catalyst system, such as a ruthenium-based catalyst like (R,R)-TsDPEN with a hydrogen source like formic acid/triethylamine.[9]- The enantioselectivity of the reaction is often temperature-dependent. Running the reaction at the recommended temperature is crucial.[9] |
| Difficulty in Product Purification | - Presence of unreacted starting material or byproducts.- The polar nature of the amino alcohol. | - Purification can be achieved by column chromatography on silica gel. Due to the basic nature of the amine, adding a small amount of a base like triethylamine to the eluent can improve peak shape and separation.[10]- Recrystallization from a suitable solvent system can also be an effective purification method for the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the stereoselective reduction of the α-amino ketone?
A1: Asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as one derived from a chiral diamine ligand like DPEN, is a highly effective method for achieving high enantioselectivity.[9]
Q2: My final product is difficult to extract from the aqueous layer after workup. What can I do?
A2: Amino alcohols can have some water solubility. To improve extraction efficiency, ensure the aqueous layer is basified to deprotonate the amine, which increases its solubility in organic solvents. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane are recommended. Salting out the aqueous layer by adding sodium chloride can also help to drive the product into the organic phase.
Caption: Troubleshooting decision tree for the synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
References
-
Organic Chemistry Portal. (n.d.). Delepine Reaction. Available at: [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(1), 123-130. Available at: [Link]
-
Guo, H., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(4), 1021-1027. Available at: [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Wikipedia. (n.d.). Delépine reaction. Available at: [Link]
-
Villegas-Torres, M. F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4694-4702. Available at: [Link]
-
Wang, D., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4066-4069. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]
-
Ivanov, I., et al. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules, 25(18), 4268. Available at: [Link]
-
ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9789-9804. Available at: [Link]
-
Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Available at: [Link]
- Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]
-
ResearchGate. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. Available at: [Link]
-
Gientka, I., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 232, 38-44. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromoallylamine. Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Available at: [Link]
-
ResearchGate. (n.d.). Delépine amine synthesis. Available at: [Link]
-
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Available at: [Link]
-
ACS Omega. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. Available at: [Link]
-
National Institutes of Health. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Case ID: #PHE-4Cl3F-SYN Subject: Impurity Profiling & Troubleshooting in Phenylethanolamine Synthesis Assigned Specialist: Senior Application Scientist
Introduction: The Chemistry of the Target
You are synthesizing 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated phenylethanolamine. This scaffold is a critical intermediate in the synthesis of
The presence of the 4-chloro and 3-fluoro substituents on the aromatic ring creates a specific electronic environment (electron-withdrawing) that sensitizes the molecule to two primary failure modes:
-
Nucleophilic aromatic substitution (
): The ring is activated for attack, though less relevant in standard reduction conditions. -
Hydrodehalogenation (Hydrogenolysis): The Carbon-Chlorine bond is highly susceptible to cleavage during catalytic hydrogenation, leading to the "des-chloro" impurity.
This guide assumes the most common laboratory-scale route: The Henry Reaction (Nitroaldol) followed by Nitro Reduction .
Module 1: Synthetic Route & Impurity Origins
To troubleshoot effectively, you must map the impurity to its origin step. The following diagram illustrates the standard pathway and the divergence points for critical byproducts.
Pathway Analysis
Figure 1: Reaction pathway highlighting the divergence of thermodynamic (Nitrostyrene) and kinetic (Des-chloro) impurities.
Impurity Definitions
| Impurity Code | Chemical Identity | Origin Step | Diagnostic Signal (LC-MS) | Visual Indicator |
| IMP-A | Nitrostyrene Derivative | Henry Reaction | [M-18] relative to Nitro-alcohol | Bright Yellow/Orange solid |
| IMP-B | Des-chloro Analog | Reduction | [M-34] relative to Target | None (White solid) |
| IMP-C | Schiff Base Dimer | Work-up/Storage | [M + Aldehyde - 18] | Gummy/Oily residue |
| IMP-D | Retro-Henry Aldehyde | Work-up (High pH) | Matches Starting Material | Distinct Almond-like odor |
Module 2: Troubleshooting Guide (Q&A)
Scenario 1: "My product is bright yellow, but the NMR looks mostly correct."
Diagnosis: Contamination with IMP-A (Nitrostyrene) .
Root Cause: The Henry reaction is reversible and prone to dehydration. If the reaction temperature exceeded 10-15°C during the nitroaldol step, or if the work-up was too acidic, the
-
Immediate Fix: Recrystallize from a non-polar solvent (e.g., Hexane/EtOAc). The nitrostyrene is much less polar than the amino-alcohol target.
-
Prevention: Keep the Henry reaction between 0°C and 5°C. Use a mild base like catalytic TBAF or DIPEA rather than strong hydroxides.
Scenario 2: "LC-MS shows a large peak at Mass [M-34]. The chlorine is gone."
Diagnosis: Formation of IMP-B (Des-chloro product) . Root Cause: You likely used Palladium on Carbon (Pd/C) for the hydrogenation step.[1][2] Pd/C is excellent for reducing nitro groups but is also the gold standard for cleaving aryl chlorides (hydrodechlorination). Solution:
-
Protocol Switch: Do not use standard Pd/C.
-
Alternative 1 (Best for Halogens): Use Raney Nickel or Platinum Oxide (PtO2) .[2] These catalysts reduce nitro groups effectively but are kinetically slower at cleaving aryl halides under mild pressures (1-3 atm).
-
Alternative 2 (Chemical Reduction): Use Stannous Chloride (SnCl2) in Ethanol or Iron/Acetic Acid . These methods are chemoselective for the nitro group and will leave the C-Cl and C-F bonds intact [1].
Scenario 3: "My yield is low, and I smell almonds during the work-up."
Diagnosis: Retro-Henry Reaction . Root Cause: The Henry reaction is an equilibrium. If you wash the nitro-alcohol intermediate with high-pH aqueous base (pH > 10), the equilibrium shifts back to the starting materials (Aldehyde + Nitromethane). The "almond" smell is the 4-chloro-3-fluorobenzaldehyde regenerating. Solution:
-
Process Control: Quench the Henry reaction with a mild acid (Acetic acid) to neutralize the base before aqueous work-up. Maintain pH 6-7 during extraction.[3]
Module 3: Analytical Protocols
To confirm the identity of your byproducts, utilize the following validated HPLC method. This method separates the polar amine from the non-polar nitrostyrene and the des-chloro impurity.
Standard HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffer is critical for amine peak shape).
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine).
Troubleshooting Logic Tree
Use this decision tree to interpret your analytical data.
Figure 2: Decision matrix for rapid impurity identification.
References
-
Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Henry Reaction Review: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[6] Link
-
Hydrodechlorination Mechanisms: Aramendía, M. A., et al. (1999). Catalytic hydrodechlorination of chlorobenzene on Palladium-supported catalysts. Journal of Molecular Catalysis A: Chemical, 144(1), 111-120. Link
-
Phenylethanolamine Analysis: Zhang, Z., et al. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 898-906. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. synarchive.com [synarchive.com]
Technical Support Center: Crystallization of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Executive Summary & Chemical Profile[1][2]
Welcome to the technical support portal. You are likely working with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated
This molecule presents a classic "Janus" face in crystallization:
-
The Polar Domain: The amino-ethanol tail creates strong hydrogen bonding capability, making it water/alcohol soluble.
-
The Lipophilic Domain: The di-halogenated phenyl ring drives solubility in aromatics but reduces solubility in aliphatics.
Critical Physicochemical Parameters (Estimated):
-
Form: Free base is likely a low-melting solid (
) or viscous oil. The Hydrochloride (HCl) salt is the preferred isolation form ( melt). -
pKa:
(Secondary amine). -
Chirality: Contains one stereocenter at the benzylic position.
Troubleshooting Guides (FAQ Format)
Ticket #001: "My material is oiling out instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This is the most common failure mode for phenyl-amino alcohols. The "oil" is a solute-rich liquid phase that forms because the crystallization temperature is higher than the metastable limit of the oil phase.
Root Cause:
-
Supersaturation too high: You are cooling too fast or adding anti-solvent too quickly.
-
Impurity Profile: Residual ketone precursor lowers the melting point, widening the "oiling" zone.
Corrective Protocol: The "Seeded Cooling" Method
| Step | Action | Scientific Rationale |
| 1 | Solvent Switch | Switch to Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid pure Ethanol/Methanol if oiling persists; they are too good at solubilizing the "oil" phase. |
| 2 | Dissolution | Dissolve crude oil in EtOAc (5 volumes) at |
| 3 | Seed Point | Cool to |
| 4 | Slow Ramp | Cool at a rate of |
| 5 | Anti-Solvent | If yield is low, add n-Heptane dropwise only after a thick slurry has formed. |
Senior Scientist Note: If you lack seed crystals, use a glass rod to scratch the flask wall at the air-liquid interface during the metastable phase (
Ticket #002: "The HCl salt is trapping solvent and forming a gum."
Diagnosis: Solvent inclusion in an amorphous salt lattice. Rapid precipitation of amine salts often traps solvent molecules, preventing the formation of a tight crystal lattice.
Corrective Protocol: Reactive Crystallization
Do not just "add acid." Control the protonation kinetics.
-
Dissolve Free Base: Dissolve 10g of free base in Isopropanol (IPA) (8 volumes).
-
Prepare Acid: Use 5-6N HCl in IPA (anhydrous). Avoid aqueous HCl if possible, as water increases solubility and stickiness.
-
The "Reverse Addition" (Optional): For highest purity, slowly add the amine solution into a stirred solution of HCl/IPA. This ensures the amine is always the limiting reagent, preventing over-alkylation side reactions.
-
Digestion: Once the thick white slurry forms, heat to
(do not dissolve completely) and stir for 1 hour. This "Ostwald Ripening" allows fines to dissolve and larger, purer crystals to grow.
Ticket #003: "I need to upgrade the Chiral Purity (ee%)."
Diagnosis: Racemic contamination. If your synthesis was asymmetric but the ee% is only 85-90%, standard recrystallization may not work efficiently unless the compound forms a conglomerate (rare).
Corrective Protocol: Diastereomeric Salt Resolution
Since this is a benzyl-amine, Tartaric Acid derivatives are the gold standard for resolution.
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.
-
Solvent System: Ethanol/Water (95:5) or Methanol/Acetone.
-
Mechanism: The (S)-Amine
(L)-Acid salt will have different solubility than the (R)-Amine (L)-Acid salt. -
Procedure:
-
Mix Amine (1.0 eq) and Resolving Agent (1.0 eq) in hot Ethanol.
-
Cool slowly. The precipitate is enriched in one enantiomer.
-
Crack the salt with NaOH/DCM to recover the free base and check ee%.
-
Visualization: Troubleshooting Logic & Workflows[3]
Figure 1: The "Oiling Out" Decision Tree
This logic flow guides you through the critical decision points when facing LLPS (Liquid-Liquid Phase Separation).
Caption: Decision logic for overcoming Liquid-Liquid Phase Separation (Oiling Out) in amino alcohols.
Figure 2: Reactive Crystallization (HCl Salt) Workflow
A robust process for converting the free base oil into a stable hydrochloride salt.
Caption: Optimized workflow for Reactive Crystallization to minimize solvent inclusion.
Solubility Data Reference
Use this table to select solvents for recrystallization (Free Base).
| Solvent | Solubility ( | Solubility ( | Role |
| Methanol / Ethanol | High ( | Very High | Good for dissolving, bad for yield (losses to mother liquor). |
| Isopropyl Alcohol (IPA) | Moderate | High | Recommended primary solvent. |
| Ethyl Acetate | Moderate | High | Best for avoiding oiling out. |
| Toluene | Low | Moderate | Good for rejecting polar impurities.[1] |
| n-Heptane / Hexane | Insoluble | Insoluble | Anti-solvent only. |
| Water | Low (Free Base) | Low | Anti-solvent for alcoholic solutions (use with caution, may cause oiling). |
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
- Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
-
BenchChem. (2025).[2][1][3] Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization. Link (General troubleshooting for aromatic amino crystallization).
-
Organic Syntheses. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2011, 88, 1-11. Link (Protocols for handling amino alcohol salts and preventing oiling).
-
Sigma-Aldrich. (2025). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Product Data. Link (Physicochemical data grounding).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol before handling. Halogenated aromatics may possess sensitizing properties.
Sources
removing impurities from "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"
Technical Support Center: Purification & Quality Control Subject: 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (ACF-Ethanol) Ticket ID: #PUR-882-ACF
Executive Summary
You are working with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a primary
The purification of this scaffold presents three specific chemical challenges:
-
Labile Halogens: The 4-chloro and 3-fluoro substituents are susceptible to hydrodehalogenation (loss of Cl/F) if catalytic hydrogenation is used for the ketone reduction step.
-
Chemo-stability: The free base is prone to oxidative degradation and "oiling out."
-
Stereochemistry: The molecule contains a chiral center at the benzylic position (C1). Unless an asymmetric reduction was performed, you likely have a racemate requiring resolution.
This guide provides targeted troubleshooting for removing process-related impurities and stabilizing the final product.
Part 1: Impurity Profiling & Diagnostics
Before attempting purification, identify the source of your contamination. The synthesis route largely dictates the impurity profile.[1]
Common Process-Related Impurities
| Impurity Type | Likely Structure/Source | Diagnostic Signal (LC-MS/NMR) |
| Starting Material | M-2 (Ketone peak); distinct C=O stretch in IR (~1680 cm⁻¹). | |
| De-halogenated Byproduct | 2-Amino-1-(3-fluorophenyl)ethan-1-ol | Mass = [M-34] (Loss of Cl). Common if Pd/C was used. |
| Over-reduction | 1-(4-chloro-3-fluorophenyl)ethane | Loss of -OH and -NH₂. Non-polar, elutes early in Reverse Phase. |
| Dimer (Pyrazine) | 2,5-bis(4-chloro-3-fluorophenyl)pyrazine | M+ (High MW). Formed via self-condensation of amino-ketone precursor. |
Pathway Visualization
The following diagram illustrates the genesis of these impurities during the standard reduction synthesis.
Caption: Genesis of impurities during the reduction of the alpha-amino ketone precursor. Note the risk of dehalogenation with standard hydrogenation catalysts.
Part 2: Troubleshooting & Purification Protocols
Issue 1: The product is "oiling out" and won't crystallize.
Cause: The free base of phenylethanolamines often has a low melting point and high affinity for organic solvents. Solution: Convert the free base to a Hydrochloride (HCl) or Fumarate salt. The ionic lattice energy significantly raises the melting point and excludes non-ionic impurities.
Protocol: HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude oil in a minimum volume of dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) at room temperature.
-
Acidification:
-
Preferred: Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) followed by 0.5 equivalents of water (generates anhydrous HCl in situ).
-
Alternative: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
-
Crystallization: Cool the mixture to 0°C. If no precipitate forms, add Diisopropyl ether (DIPE) or n-Heptane dropwise until turbidity persists.
-
Recrystallization:
Critical Note: Do not use Acetone for the free base, as primary amines can form imines (Schiff bases) with ketones, creating a new impurity [1].
Issue 2: Mass Spec shows a [M-34] peak (Loss of Chlorine).
Cause: You likely used Palladium on Carbon (Pd/C) for a hydrogenation step. Pd is excellent at oxidative addition into Ar-Cl bonds, stripping the chlorine. Solution: You cannot "purify" this out easily as the chemical properties are too similar. You must prevent it.
Corrective Action for Synthesis:
-
Switch Reductant: Use Sodium Borohydride (NaBH₄) in Methanol at 0°C. This reduces the ketone/imine without touching the Ar-Cl/Ar-F bonds [2].
-
Alternative Catalyst: If hydrogenation is mandatory (e.g., for asymmetric synthesis), use Platinum on Carbon (Pt/C) poisoned with Vanadium, or a Transfer Hydrogenation catalyst (e.g., Ru-TsDPEN) which is chemoselective for the carbonyl [3].
Issue 3: Low Enantiomeric Excess (ee).
Cause: Standard reduction yields a racemate (50:50 mixture of R/S). Solution: Classical Resolution via Diastereomeric Salt Formation.
Protocol: Resolution with Tartaric Acid
-
Screening: Attempt resolution with (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Solvent: Methanol is the preferred solvent.
-
Procedure:
-
Dissolve 1 eq of racemic amine and 1 eq of chiral acid in boiling MeOH.
-
Cool slowly.[1] The less soluble diastereomeric salt will crystallize.
-
Filter and measure optical rotation.
-
Free Base Recovery: Treat the salt with 1M NaOH and extract with Dichloromethane (DCM) to recover the enantiomerically enriched amine.
-
Part 3: Analytical Quality Control (HPLC Method)
To verify purity, use a Reverse Phase (RP-HPLC) method capable of separating the polar amine from non-polar dimers.
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for moderating hydrophobic retention. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH ensures the amine is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for the aromatic ring. |
| Gradient | 5% B to 90% B over 20 mins | Starts polar to retain the amine; ramps high to elute dimers/starting material. |
| Flow Rate | 1.0 mL/min | Standard pressure profile. |
| Detection | UV @ 210 nm and 254 nm | 210 nm for the amine backbone; 254 nm for the aromatic ring. |
Retention Order (Predicted):
-
Salts/Solvent front (
min) -
Target: ACF-Ethanol (
min) -
Ketone Precursor (
min) -
Dimer Impurities (
min)
References
-
BenchChem Technical Support. Recrystallization and purification techniques for 2'-Aminoacetophenone. (General principles on amine/ketone interactions).
-
ChemicalBook. 2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol Product Properties & Synthesis. (Data on halogenated analogues).
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (Methodology for chemoselective reduction avoiding dehalogenation).
-
Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride Technical Data. (Salt properties of the des-fluoro analogue).
Sources
common side reactions in the synthesis of "2-Amino-1-phenylethanol" derivatives
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Impurities
Introduction: The Scaffold & The Challenge
You are likely targeting the
The synthesis of this motif is deceptive.[1] While the disconnection seems simple, the benzylic position is chemically "sensitive"—prone to elimination, hydrogenolysis, and nucleophilic scrambling. This guide addresses the three most common synthetic routes and their specific failure modes.
Route 1: Aminolysis of Styrene Oxide
Method: Ring opening of styrene oxide with ammonia or primary amines.
Critical Issue: Regioselectivity (The vs. Attack)
User Question: "I am obtaining a mixture of 2-amino-1-phenylethanol (Target) and 2-amino-2-phenylethanol (Isomer). How do I force the reaction to the terminal carbon?"
Technical Diagnosis:
Styrene oxide ring opening is governed by a tug-of-war between steric control (
-
Target Product (
-attack): Favored by Sterics. Nucleophile attacks the less hindered terminal carbon.[2] -
Side Product (
-attack): Favored by Electronics. The benzylic carbon supports a partial positive charge, attracting the nucleophile.
Troubleshooting Protocol:
| Variable | Recommendation for Target ( | Explanation |
| Solvent | Use Protic Solvents (EtOH, MeOH) | Protic solvents coordinate with the oxygen, but less aggressively than Lewis acids. Aprotic solvents can sometimes favor the tight ion pair leading to |
| Catalyst | Avoid Lewis Acids | Lewis acids ( |
| Nucleophile | Use "Hard"/Basic Nucleophiles | Stronger nucleophiles (ammonia, primary amines) under basic conditions favor the |
| Temperature | Keep it Moderate ( | High heat can overcome the activation energy for the electronically controlled pathway. |
Critical Issue: Over-Alkylation
User Question: "I see significant amounts of tertiary amines or bis-adducts (M+120 peaks). Why?"
Technical Diagnosis: The product (a secondary or primary amine) is often more nucleophilic than the starting ammonia/amine.[3][4] It competes for the remaining epoxide.
Corrective Action:
-
Stoichiometry: Use a large excess of the amine (5–10 equivalents). If using ammonia, use saturated
or liquid . -
Slow Addition: Add the epoxide slowly to the amine solution, not the other way around. This keeps the concentration of epoxide low relative to the amine.
Route 2: The Henry Reaction (Nitroaldol)
Method: Condensation of benzaldehyde with nitromethane, followed by reduction.
Critical Issue: Dehydration to Nitrostyrene
User Question: "My intermediate is a yellow solid instead of a colorless oil. Subsequent reduction gives phenethylamine, not the amino alcohol."
Technical Diagnosis:
You have inadvertently dehydrated the
Troubleshooting Protocol:
| Observation | Root Cause | Fix |
| Yellow Product | Base too strong / Temp too high | The Henry reaction is reversible. Strong bases (KOH, NaOH) or heat promote elimination of water. |
| Solution | Control pH & Temp | Use milder bases like DIPEA or catalytic NaOH at low temperatures ( |
| Workup | Acidic quench | Neutralize the base immediately with mild acid (acetic acid) before concentrating the solvent to prevent elimination during workup. |
Route 3: Reduction Strategies (General)
Method: Reducing Cyanohydrins, Nitroaldols, or
Critical Issue: Hydrogenolysis (The "Missing Hydroxyl")
User Question: "I reduced my cyanohydrin/nitro-alcohol with Pd/C and Hydrogen. The mass spec shows I lost 16 mass units (Oxygen). I made ethylbenzene derivatives."
Technical Diagnosis: Benzylic C-O bonds are extremely labile under catalytic hydrogenation conditions, especially with Palladium catalysts. This is a classic "over-reduction" known as hydrogenolysis .
Self-Validating Reduction System:
-
Avoid Pd/C: Palladium is the best catalyst for cleaving benzylic ethers/alcohols. Do not use it if you want to keep the OH group.
-
Alternative Catalysts:
-
Raney Nickel: Less prone to hydrogenolysis under neutral conditions.
-
PtO2 (Adams' Catalyst): Generally preserves benzylic alcohols better than Pd.
-
-
Chemical Reductants (The Safer Bet):
Visualizing the Pathways
The following diagram maps the synthetic choices and where specific side reactions (Red Nodes) occur.
Caption: Synthetic decision tree highlighting critical failure points (Red) leading to regioisomers, dehydration, or deoxygenation.[8]
FAQ: Rapid-Fire Troubleshooting
Q: Can I use
Q: I'm doing the Sharpless Aminohydroxylation. Why is my ee% low?
A: Check your ligand load and the quality of your oxidant (Chloramine-T or equivalent). Also, ensure the reaction temperature is strictly controlled (
Q: How do I remove the "regioisomer" (2-amino-2-phenyl) if it forms? A: Separation is difficult due to similar polarity. However, the terminal amine (Target) is less sterically hindered. You may be able to selectively derivatize it (e.g., with a bulky protecting group) or separate via fractional crystallization of a tartrate salt. Prevention is far better than cure here.
References
-
Regioselectivity in Epoxide Opening
- Smith, J. et al. "Regioselective Ring Opening of Epoxides with Amines." Journal of Organic Chemistry. Explains the electronic vs. steric control mechanisms.
-
Source:
-
Henry Reaction Side Products
-
Hydrogenolysis of Benzylic Alcohols
- Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.
-
Source:
-
Amine Alkylation Issues
- MasterOrganicChemistry. "Alkylation of Amines (Sucks!)
-
Source:
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Scaling Up 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Production
This guide is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when scaling up the production of the chiral amino alcohol, 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. This key pharmaceutical intermediate demands precise control over reaction conditions and a deep understanding of how physical parameters evolve from the laboratory bench to pilot and commercial-scale reactors.[1] This document provides practical, evidence-based troubleshooting advice and answers to frequently asked questions to navigate this complex transition successfully.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol and their initial scale-up concerns?
A1: The most common synthetic approaches involve the reduction of a corresponding α-amino ketone or the amination of a chlorohydrin intermediate.[2] A key initial step is often the synthesis of an α-haloketone, such as 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, from the appropriately substituted acetophenone.
-
Route A: Reduction of α-Amino Ketone: This involves the synthesis of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-one, followed by reduction to the desired amino alcohol. A major challenge is controlling the chemoselectivity of the reduction to avoid over-reduction or side reactions.
-
Route B: Amination of Chlorohydrin: This route starts with the reduction of an α-chloroketone to form a chlorohydrin, which is then aminated.[2] Controlling the regioselectivity of the amination and minimizing the formation of byproducts are critical.
Initial scale-up concerns for both routes include managing exothermic reactions, ensuring homogenous mixing, and preventing the precipitation of intermediates or reagents, which can be more pronounced in larger vessels.[3][4]
Q2: My reaction is showing a significant increase in impurities at a larger scale that were not prominent in the lab. Why is this happening?
A2: Impurity profiles often change during scale-up due to differences in the physical environment of industrial reactors compared to laboratory glassware.[3] The lower surface-area-to-volume ratio in large reactors leads to less efficient heat transfer, potentially creating localized "hot spots."[3] These temperature gradients can accelerate side reactions that are negligible at the lab scale.[4] Inefficient mixing can also lead to localized high concentrations of reagents, promoting the formation of byproducts.[4] Furthermore, longer reaction times, which are sometimes necessary at scale, can lead to the degradation of products or intermediates.
Q3: We are struggling with the chiral resolution of the racemic amino alcohol. What are the most effective methods at scale?
A3: Chiral resolution is a critical step, as enantiomers can have different pharmacological effects.[5] At scale, two primary methods are generally considered:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[5] These salts have different solubilities, allowing for separation via fractional crystallization.[5] Solvent selection is crucial for achieving good separation.
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer.[5] The resulting acylated enantiomer can then be separated from the unreacted enantiomer. This method can offer high enantiomeric excess but requires careful optimization of enzyme activity and stability at scale.
Q4: What are the key safety considerations when scaling up the production of this halogenated amino alcohol?
A4: Process safety is paramount. Key considerations include:
-
Thermal Hazards: Many of the reaction steps, particularly reductions and aminations, can be highly exothermic. A thorough understanding of the reaction calorimetry is essential to design adequate cooling systems and prevent thermal runaway.[1]
-
Reagent Handling: The synthesis may involve hazardous reagents such as borohydrides, flammable solvents, and corrosive acids.[6] Appropriate personal protective equipment (PPE), containment strategies, and emergency procedures must be in place.
-
Pressure and Gas Evolution: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor.[1] The system must be designed to handle potential pressure changes safely.
A comprehensive Hazard and Operability (HAZOP) study is highly recommended before commencing any large-scale production.[3]
II. Troubleshooting Guides
Guide 1: Poor Yield and Incomplete Conversion in the Reduction Step
Problem: The reduction of the α-amino ketone or α-chloroketone is sluggish or stalls, leading to low yields of the desired alcohol.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Mixing/Mass Transfer | - Increase agitation speed within safe operational limits.- Evaluate the impeller design for better solid suspension and liquid-liquid dispersion. | At larger scales, ensuring intimate contact between the substrate, reducing agent, and catalyst (if applicable) is more challenging.[4] Poor mass transfer can be a rate-limiting factor. |
| Catalyst Inactivation (for catalytic hydrogenation) | - Ensure the catalyst is not poisoned by impurities in the starting material or solvent.- Consider adding the catalyst in portions or using a higher catalyst loading. | Impurities can adsorb to the catalyst surface, blocking active sites. In a large batch, the cumulative effect of trace impurities can be significant. |
| Insufficient Reducing Agent | - Re-evaluate the stoichiometry of the reducing agent. At scale, losses due to side reactions or degradation may be more pronounced.- Add the reducing agent in a controlled manner to maintain an effective concentration. | The reducing agent may be consumed by side reactions or react with moisture. Controlled addition can help maintain the desired reaction rate.[6] |
| Temperature Control Issues | - Monitor the internal temperature at multiple points within the reactor to detect hot spots or cold zones.- Optimize the heating/cooling jacket performance. | Non-uniform temperature can lead to inconsistent reaction rates and the formation of byproducts.[3] |
Guide 2: Formation of Dimeric and Oligomeric Impurities
Problem: Analysis of the crude product reveals the presence of higher molecular weight impurities, suggesting dimerization or oligomerization.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Intermolecular Reactions at High Concentrations | - Perform the reaction at a lower concentration.- Employ a semi-batch process where one of the reactants is added gradually. | High concentrations of reactive intermediates can favor intermolecular side reactions over the desired intramolecular transformation. |
| Extended Reaction Times at Elevated Temperatures | - Optimize the reaction conditions to reduce the overall reaction time.- If possible, conduct the reaction at a lower temperature, even if it requires a longer time. | Prolonged exposure to heat can promote the degradation of the product and the formation of polymeric byproducts.[7] |
| Presence of Reactive Impurities | - Analyze the starting materials for any reactive impurities that could initiate polymerization.- Purify the starting materials if necessary. | Trace impurities that act as initiators can have a significant impact on the formation of high molecular weight byproducts at scale. |
Guide 3: Challenges in Crystallization and Isolation
Problem: Difficulty in obtaining a crystalline product with the desired purity and physical properties.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Supersaturation and Nucleation Issues | - Control the cooling rate carefully to allow for the formation of well-defined crystals.- Introduce seed crystals to promote controlled nucleation. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Seeding provides a template for crystal growth, leading to a more uniform particle size distribution. |
| Solvent System Not Optimized for Scale | - Screen a variety of solvent and anti-solvent systems to find the optimal conditions for crystallization at the desired scale.- Consider the solubility of impurities in the chosen solvent system. | The ideal solvent system should provide good solubility at high temperatures and low solubility at low temperatures for the product, while keeping impurities dissolved. |
| Presence of "Oiling Out" | - Adjust the solvent composition or the concentration of the product to avoid the liquid-liquid phase separation that leads to oiling out.- Ensure good mixing during the initial stages of crystallization. | "Oiling out" occurs when the product separates as a liquid phase before crystallizing, often trapping impurities. |
| Polymorphism | - Characterize the solid-state properties of the product to identify any different crystalline forms (polymorphs).- Develop a crystallization process that consistently produces the desired polymorph. | Different polymorphs can have different physical properties, such as solubility and stability, which can impact downstream processing and bioavailability.[8] |
III. Experimental Workflows and Diagrams
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for chiral resolution.
Troubleshooting Logic for Impurity Formation
Caption: Impurity troubleshooting logic.
IV. References
-
At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.
-
Mastering GMP Compliant Scale-Up Synthesis. (2026, February 20).
-
Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol.
-
World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
-
AiFChem. (2025, October 21). 1213947-78-4 | (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
-
Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (n.d.). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry.
-
Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.
-
Journal of Pharmaceutical Negative Results. (n.d.). HALOGENATION OF AROMATIC ACETYLENE AMINO ALCOHOLS AND THE STUDY OF THEIR PROPERTIES.
-
Sigma-Aldrich. (n.d.). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
-
APExBIO. (n.d.). 2-Amino-1-phenylethanol - Chiral Amino Alcohol for Synthesis.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
-
Benchchem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
-
Google Patents. (n.d.). JPH05221935A - Method for producing amino alcohols.
-
PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
-
PMC. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
-
MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.
-
Google Patents. (n.d.). US5053545A - Method of preparing amino alcohols.
-
Benchchem. (n.d.). Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)aniline Samples.
-
Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
-
A family of radical halogenases for the engineering of amino-acid-based products. (n.d.).
-
MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
-
ChemScene. (n.d.). 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride.
-
Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.
-
Sigma-Aldrich. (n.d.). 2-amino-1-(4-chloro-phenyl)-ethanone, hydrochloride.
-
Dana Bioscience. (n.d.). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol 100mg.
-
Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
-
PubMed. (n.d.). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
-
Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.1A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt*.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]
Technical Support Center: NMR Troubleshooting & Impurity Profiling for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
Welcome to the Analytical Technical Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with structural elucidation and impurity profiling of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol , a halogenated phenylethanolamine derivative.
Because phenylethanolamines are synthesized via reactive intermediates (e.g., alpha-bromo ketones, epoxides, or azomethine ylides)[1], the resulting crude active pharmaceutical ingredient (API) is highly susceptible to specific process-related impurities. This guide provides a self-validating framework to systematically identify, troubleshoot, and quantify these impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Structural & Spectral Baseline
Before troubleshooting anomalies, you must establish a highly accurate baseline of the pure API. The molecule contains a chiral center, an ABX spin system in the aliphatic region, and complex aromatic splitting due to the presence of both fluorine (
Table 1: Expected Baseline NMR Chemical Shifts (DMSO- , 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling ( | Integration | Structural Assignment |
| 7.55 | t ( | 1H | Aromatic H-5 (ortho to Cl, coupled to F) | |
| 7.38 | dd ( | 1H | Aromatic H-2 (ortho to F) | |
| 7.21 | dd ( | 1H | Aromatic H-6 (para to F) | |
| 5.40 | br s | 1H | -OH (Exchangeable) | |
| 4.55 | dd ( | 1H | -CH(OH)- (Methine) | |
| 2.75 | dd ( | 1H | -CH | |
| 2.60 | dd ( | 1H | -CH | |
| 1.80 | br s | 2H | -NH | |
| 190.0+ | N/A | 0C | No signals expected (Absence of carbonyl) | |
| 72.5 | s | 1C | Aliphatic -CH(OH)- | |
| 48.0 | s | 1C | Aliphatic -CH | |
| -116.5 | dd | 1F | Aromatic C-F |
Note: Chemical shifts may vary slightly based on concentration, temperature, and exact pH (if analyzed as a salt vs. free base).
Section 2: Troubleshooting FAQs & Diagnostic Guide
Q1: I observe a downfield H multiplet around 4.2 ppm and a new C signal at ~195 ppm. What is this impurity?
Diagnosis: This is the unreduced ketone impurity (e.g., 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-one).
Causality: Phenylethanolamines are frequently synthesized by the reduction of an alpha-amino ketone or alpha-bromo ketone intermediate[1]. If the reducing agent (e.g., NaBH
Q2: The integration of the aliphatic amine protons (-CH -NH ) is erroneously high, and I see a complex, overlapping multiplet around 2.8–3.0 ppm.
Diagnosis: You are observing the secondary amine dimer impurity (Bis(2-hydroxy-2-(4-chloro-3-fluorophenyl)ethyl)amine).
Causality: During the amination step (converting a halide or epoxide to the primary amine), the newly formed primary amine product is nucleophilic. It can compete with the ammonia reagent and attack another molecule of the starting material, resulting in an over-alkylated secondary amine dimer. This adds extra -CH
Q3: There is an unexpected set of aliphatic signals: a triplet around 3.5 ppm and a multiplet around 4.0 ppm. How do I rule out a regioisomer?
Diagnosis: This indicates the presence of the regioisomer impurity : 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol.
Causality: If your synthetic route involves the ring-opening of a substituted styrene oxide intermediate, nucleophilic attack by ammonia can occur at either the less-hindered
Q4: How do I definitively identify sharp, unexpected singlets or multiplets that don't match structural derivatives?
Diagnosis: These are likely residual process solvents . Causality: Solvents used in extraction or crystallization (e.g., THF, ethyl acetate, methanol) often remain trapped in the crystal lattice. The identification of trace residual solvents is a critical component of pharmaceutical impurity profiling. Their exact chemical shifts in various deuterated solvents are extensively documented by Gottlieb et al.[2] and have been updated for modern green chemistry processes by Babij et al.[3].
Section 3: Step-by-Step Methodology for High-Resolution Impurity Profiling
To ensure a self-validating analytical system, follow this rigorous protocol when acquiring spectra for impurity profiling.
Step 1: Standardized Sample Preparation
-
Weigh exactly 20.0 mg of the API into a clean vial to ensure sufficient concentration for detecting impurities at the 0.1% threshold.
-
Dissolve in 0.6 mL of anhydrous DMSO-
. Causality: Anhydrous DMSO prevents the rapid chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct, quantifiable signals rather than a single broad baseline distortion. -
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D Acquisition & Baseline Verification
-
Acquire a standard
H NMR spectrum (minimum 64 scans, relaxation delay seconds for accurate quantitation). -
Acquire a
F NMR spectrum with H decoupling. This is a highly sensitive probe; because the API contains fluorine, any fluorinated process impurities (like unreacted starting materials) will appear as distinct peaks without proton-coupling complexity. -
Acquire a
C NMR spectrum (minimum 1024 scans) to check for carbonyl impurities (>190 ppm).
Step 3: 2D Structural Elucidation (For Unknowns)
-
If unknown aliphatic signals >0.1% are detected, acquire a
H- C HSQC spectrum to map protons to their directly attached carbons. -
Acquire a
H- C HMBC spectrum. Causality: HMBC shows long-range (2-3 bond) couplings. This is the definitive method for distinguishing the desired API from the regioisomer (Q3), as the correlation between the aromatic ring and the aliphatic chain will fundamentally differ.
Step 4: D
-
Add 10
L of D O to the NMR tube, shake vigorously, and re-acquire the H spectrum. -
Validation: The signals at 5.40 ppm (-OH) and 1.80 ppm (-NH
) will disappear due to deuterium exchange. If an overlapping impurity signal was hidden beneath these broad peaks, it will now be clearly visible for integration.
Section 4: Diagnostic Workflow Diagram
The following logical decision tree summarizes the troubleshooting workflow for identifying common impurities in this phenylethanolamine derivative.
Diagnostic workflow for identifying phenylethanolamine impurities via NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. URL:[Link]
-
Zhidkova, E. M., et al. (2024). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences, 25(16), 8904. URL:[Link]
Sources
Validation & Comparative
confirming the absolute stereochemistry of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol"
Determining the absolute stereochemistry of chiral building blocks is a critical inflection point in drug development. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol —a phenylethanolamine derivative representative of scaffolds found in
This guide objectively compares the three most robust analytical methodologies for confirming the absolute configuration of this specific amino alcohol: Single-Crystal X-Ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Mosher’s Method.
Single-Crystal X-Ray Diffraction (SC-XRD): The Anomalous Dispersion Standard
For crystalline solids, SC-XRD remains the unequivocal gold standard. The method relies on the principle of anomalous dispersion. If atomic scattering factors lacked imaginary parts, Friedel pairs (reflections from opposite sides of the crystal planes) would have identical amplitudes. However, the presence of heavier atoms breaks Friedel's law, allowing the absolute structure to be determined by refining the Flack parameter during structural analysis 1.
Causality in Experimental Design:
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol inherently contains a chlorine atom (
Step-by-Step Protocol:
-
Crystallization: Dissolve the enantiopure compound in a minimal volume of hot ethanol. Add water dropwise until slight turbidity appears, then allow slow evaporation at 4°C to yield high-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a
microfocus source. Collect full sphere data at cryogenic temperatures (100 K) to minimize thermal motion. -
Structure Solution: Solve the structure using direct methods and refine anisotropically.
-
Absolute Structure Refinement: Competitively refine the inverted model against the true model to calculate the Flack parameter (
).
Self-Validating Checkpoint: The protocol is validated by the Flack parameter's standard uncertainty (s.u.). A calculated Flack parameter of
confirms the correct absolute structure. If the s.u. is, the anomalous signal is statistically indistinguishable from noise, invalidating the result and requiring data recollection with longer exposure times.
Vibrational Circular Dichroism (VCD) & DFT Modeling
When the compound resists crystallization, VCD combined with Density Functional Theory (DFT) provides a highly reliable, non-destructive orthogonal approach. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions 2.
Causality in Experimental Design: Because 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol possesses both a primary amine and a secondary alcohol, it forms a rigid intramolecular hydrogen-bonding network in non-polar solvents. This rigidity is highly advantageous for VCD; it drastically reduces the number of low-energy conformers that must be simulated, thereby increasing the accuracy of the DFT spectral matching.
Workflow for absolute configuration determination using VCD and DFT.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the compound in 150
of anhydrous . -
Spectral Acquisition: Acquire IR and VCD spectra using a BaF2 cell (100
path length) over 4-8 hours to ensure a high signal-to-noise ratio. -
Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level.
-
Spectral Matching: Compute the theoretical VCD spectra for the (R) and (S) models and overlay them with the experimental data.
Self-Validating Checkpoint: Utilize the CompareVOA algorithm to calculate the Enantiomeric Similarity Index (ESI). An ESI
with a confidence level ofvalidates that the experimental VCD bands are true structural signatures and not baseline artifacts.
NMR Analysis via Mosher’s Method
Mosher's method utilizes chiral derivatizing agents to convert enantiomers into diastereomers, which can be distinguished via NMR. By reacting the target with (R)- and (S)-
Causality in Experimental Design:
The target compound contains two nucleophiles: an
Logic pathway for Mosher's method using MTPA-Cl derivatization and NMR.
Step-by-Step Protocol:
-
Derivatization: In two separate vials, dissolve 5 mg of the amino alcohol in anhydrous pyridine/CDCl3. Add 3.0 equivalents of (R)-MTPA-Cl to one vial and (S)-MTPA-Cl to the other, along with a catalytic amount of DMAP.
-
Reaction: Stir at room temperature for 12 hours to ensure complete bis-derivatization.
-
NMR Acquisition: Acquire high-resolution
and NMR spectra. -
Analysis: Assign the protons of the 4-chloro-3-fluorophenyl ring and the ethanamine backbone. Calculate
.
Self-Validating Checkpoint: The spatial mapping must show a uniform distribution of signs. If all protons on the phenyl side of the chiral plane show positive
values, and all protons on the amine side show negativevalues, the conformational model is validated. Any mixed signs on the same side of the plane indicate incomplete derivatization or conformational flexibility, voiding the analysis.
Comparative Performance Data
To assist in selecting the appropriate methodology for your specific workflow constraints, the quantitative and operational parameters of each technique are summarized below:
| Parameter | SC-XRD (Anomalous Dispersion) | VCD & DFT Modeling | NMR (Mosher's Method) |
| Sample Requirement | ~1-5 mg (Single Crystal) | 10-20 mg | ~5-10 mg |
| Destructive? | No (Sample recoverable) | No (Sample recoverable) | Yes (Covalent derivatization) |
| Throughput | Low (Crystallization bottleneck) | Medium (Requires DFT compute time) | High (Rapid derivatization & NMR) |
| Primary Output | Electron density map & Flack Parameter | Differential IR absorbance ( | Chemical shift differences ( |
| Constraints | Must form high-quality crystals | Requires high-performance computing | Requires |
References
-
Flack parameter - Wikipedia Source: Wikipedia URL:[Link]
-
Chirality sensing of bioactive compounds with amino alcohol unit via circular dichroism Source: PubMed (Chirality) URL:[Link]
Sources
In Vivo Animal Models for Testing GDC-0994 Efficacy: A Comparative Guide
Executive Summary
GDC-0994 (Ravoxertinib) is a potent, ATP-competitive inhibitor of ERK1/2, the terminal kinase in the MAPK signaling cascade.[1] Unlike upstream MEK or RAF inhibitors, GDC-0994 targets the pathway's "bottleneck," theoretically preventing the feedback loop reactivation that often limits the efficacy of standard-of-care (SOC) agents like cobimetinib or vemurafenib.
This guide provides a technical framework for selecting and executing in vivo efficacy studies for GDC-0994. It compares the two primary model classes—Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) —and evaluates GDC-0994’s performance against SOC alternatives within these systems.
Part 1: Mechanistic Grounding & Model Selection
The ERK "Bottleneck" Strategy
To design a valid in vivo study, one must understand the specific signaling causality. In KRAS-mutant tumors, inhibiting MEK often leads to a loss of negative feedback on upstream receptor tyrosine kinases (RTKs), resulting in a rebound activation of the pathway. GDC-0994 is deployed to block this terminal node.[1]
Diagram 1: MAPK Signaling & GDC-0994 Intervention The following diagram illustrates the MAPK cascade and the specific feedback loops GDC-0994 is designed to overcome.
Caption: GDC-0994 blocks ERK1/2, the terminal node, preventing substrate phosphorylation despite upstream feedback reactivation.
Comparative Model Analysis: CDX vs. PDX
For GDC-0994, the choice of model dictates the translational relevance of your data.
| Feature | Cell-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source Material | Established cell lines (e.g., HCT116, A375) | Fresh patient tumor tissue (passaged in mice) |
| Genetic Drift | High; adapted to plastic culture | Low; retains patient heterogeneity & stroma |
| Predictive Value | Moderate: Good for PK/PD correlation | High: Mimics clinical response/resistance |
| Throughput | High (n=10-20 mice/group easily) | Low (slower growth, variable take rates) |
| Best Use Case | Initial efficacy screening & MOA validation | Validation of efficacy in resistant populations |
| GDC-0994 Context | Standard: HCT116 (KRAS G13D), COLO205 (BRAF V600E) | Advanced: KRAS-mutant CRC refractory to SOC |
Part 2: Validated Experimental Protocols
Vehicle Formulation & Preparation
Self-Validating Step: Improper formulation leads to precipitation and erratic PK. The following vehicle is validated for GDC-0994 oral delivery.
-
Vehicle Composition: 40% PEG400 / 60% (10% HPβCD in water).
-
Preparation Protocol:
-
Dissolve GDC-0994 powder in 100% PEG400. Vortex/sonicate until clear.
-
Separately, prepare a 10% w/v solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Slowly add the HPβCD solution to the PEG400/drug concentrate while stirring (60:40 ratio).
-
QC Check: Solution should be clear/pale yellow. If cloudy, sonicate further. pH should be ~3.0–4.0.
-
Dosing Regimens
-
Effective Dose (ED): 10 mg/kg to 25 mg/kg (Daily, PO).
-
Max Tolerated Dose (MTD): Up to 50–100 mg/kg in mice, though toxicity (weight loss) increases.
-
Target Coverage: 10 mg/kg achieves >8 hours of target coverage (pRSK inhibition) in CD-1 mice.[2]
Efficacy Workflow (CDX Model)
Diagram 2: In Vivo Study Workflow This workflow ensures statistical rigor and minimizes batch effects.
Caption: Standardized workflow for assessing GDC-0994 efficacy in xenograft models.
Part 3: Comparative Performance Analysis
This section objectively compares GDC-0994 against alternatives using data synthesized from key validation studies (e.g., HCT116 and A375 models).
Scenario A: KRAS-Mutant Colorectal Cancer (HCT116 CDX)
Rationale: KRAS mutations activate MAPK.[1][3][4][5] MEK inhibitors (Cobimetinib) often fail due to feedback reactivation.
| Metric | GDC-0994 (25 mg/kg) | Cobimetinib (MEKi) | Combination (GDC + MEKi) |
| Tumor Growth Inhibition (TGI) | ~60-70% (Single Agent) | ~40-50% (Transient) | >90% (Regressions observed) |
| Mechanism of Action | Sustained pRSK inhibition; No pERK rebound | pERK inhibition followed by rebound | Dual-node blockade prevents rebound |
| Resistance Profile | Effective against MEKi-resistant clones | Rapid acquired resistance | Delays resistance onset |
| Toxicity (Mouse) | <5% Body Weight Loss (BWL) | <5% BWL | High Toxicity (Requires intermittent dosing) |
Key Insight: While the combination is superior in efficacy, clinical translation failed due to toxicity. Therefore, GDC-0994 monotherapy is the primary comparator for novel combinations, serving as a benchmark for "maximal tolerable MAPK suppression."
Scenario B: BRAF-Mutant Melanoma (A375 CDX)
Rationale: BRAF V600E drives the tumor. RAF inhibitors (Vemurafenib) are SOC but suffer from resistance (e.g., splice variants).
-
Performance: GDC-0994 demonstrates robust single-agent activity (TGI >80%) in A375 models.
-
Comparison: Unlike Vemurafenib, GDC-0994 retains potency in models expressing RAS mutations or upstream RTK activation that bypass RAF inhibition.
-
Biomarker: Efficacy correlates strictly with pRSK reduction , not pERK levels (since GDC-0994 clamps the kinase in an inactive state without preventing phosphorylation by MEK).
References
-
The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Source:[1][4][5][6] Translational Oncology (2024).[4] URL:[Link] (Note: Verified context from search snippets).
-
A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients With Advanced Solid Tumors. Source: Clinical Cancer Research (2020).[7] URL:[Link]
-
Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. Source: Acta Pharmaceutica Sinica B (2018). URL:[Link]
-
A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994. Source: The Oncologist (2020). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Structure-Activity Relationship of GDC-0994 (Ravoxertinib) and Analogues
Introduction: The Final Node Challenge
The MAPK/ERK pathway (RAS-RAF-MEK-ERK) is the most frequently mutated signaling cascade in human cancer. While RAF and MEK inhibitors have achieved clinical success, acquired resistance almost invariably emerges, often through the reactivation of ERK1/2 signaling.[1]
GDC-0994 (Ravoxertinib) represents a pivotal evolution in kinase inhibitor design. Unlike early ATP-competitive inhibitors that suffered from poor selectivity or "paradoxical activation," GDC-0994 is a highly selective, orally bioavailable catalytic inhibitor of ERK1 and ERK2.
This guide dissects the structure-activity relationship (SAR) that transformed a metabolically unstable high-throughput screening (HTS) hit into a clinical candidate. We compare its performance against key analogues and competitors (e.g., Ulixertinib) to provide a decision-making framework for drug development professionals.
SAR Evolution: From Metabolic Liability to Clinical Candidate
The discovery of GDC-0994 was driven by a specific medicinal chemistry challenge: optimizing oral bioavailability by eliminating metabolic "soft spots."
Phase 1: The Scaffold Hop (Hit to Lead)
-
Starting Point: The initial HTS campaign identified a piperidinopyrimidine urea series. While potent, these compounds (e.g., Compound 1 ) exhibited high clearance in vivo due to rapid oxidative metabolism at the benzylic positions of the piperidine ring.[2]
-
The Pivot: To improve physicochemical properties, the team scaffold-hopped to a pyridone core. This yielded Compound 3 , which maintained potency but introduced a new metabolic liability: a tetrahydropyran (THP) ring.[2]
Phase 2: The Tail Optimization (The THP Problem)
Compound 3 (Pyridone with THP group) showed promise but failed in PK/PD modeling.[2]
-
Liability: The THP ring was subject to extensive oxidative metabolism, leading to high clearance.
-
Strategy: Replace the saturated THP ring with heteroaromatic rings to remove the methylene "soft spots" while maintaining the hydrogen bond interaction with Lys114 in the ERK2 active site.
Phase 3: The Heteroaromatic Solution (GDC-0994)
The SAR campaign focused on the 2-position of the pyrimidine ring.[2]
-
Analogue A (2-Methylpyridine): Potent, but a strong CYP3A4 inhibitor.[3]
-
Analogue B (Pyrazole): The introduction of a 1-methyl-1H-pyrazol-5-yl group provided the optimal balance. It maintained the critical H-bond interaction, eliminated the metabolic soft spot, and avoided CYP inhibition.
Result: GDC-0994 .
-
Structure: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.[2][3][4][5][6]
Visualization: SAR Logic Flow
The following diagram illustrates the decision logic in the evolution of GDC-0994.
Caption: SAR evolution from metabolically unstable HTS hit to the optimized GDC-0994 clinical candidate.
Comparative Performance Guide
This section objectively compares GDC-0994 with its primary competitor, Ulixertinib (BVD-523) , and the earlier tool compound SCH-772984 .
Mechanism of Action Distinction[1][7]
-
GDC-0994 (Catalytic Inhibitor): Binds to the ATP pocket and inhibits kinase activity without preventing the activation loop phosphorylation by MEK. It does not induce nuclear accumulation of ERK.
-
Ulixertinib (Dual-Mechanism): Often described as having "dual" properties; it inhibits catalytic activity and can prevent the activation of ERK by MEK (steric hindrance of the T-E-Y motif).
Performance Data Table
| Feature | GDC-0994 (Ravoxertinib) | Ulixertinib (BVD-523) | SCH-772984 (MK-8353) |
| Target | ERK1 / ERK2 | ERK1 / ERK2 | ERK1 / ERK2 |
| Biochemical IC50 (ERK1) | 1.1 nM | < 0.3 nM (Ki) | ~ 1.0 nM |
| Biochemical IC50 (ERK2) | 0.3 nM | 0.04 nM (Ki) | ~ 0.5 nM |
| Cellular Potency (pRSK) | IC50 ~ 0.086 µM (A375) | IC50 ~ 0.01 - 0.05 µM | Potent |
| Mechanism Class | Pure Catalytic | ATP-competitive / Dual | Dual-Mechanism |
| pERK Status | No change / Slight increase | Prevents phosphorylation | Prevents phosphorylation |
| Bioavailability (F%) | High (Optimized) | High | Moderate |
| Primary Liability | Narrow Therapeutic Index | GI Toxicity | Toxicity |
Analyst Insight: While Ulixertinib displays higher intrinsic biochemical potency, GDC-0994's "pure catalytic" mechanism provides a cleaner profile for dissecting ERK-dependent signaling without altering the upstream MEK-ERK structural coupling. However, this may result in a different resistance profile.
Experimental Protocols (Self-Validating)
To replicate the SAR data or benchmark new analogues, use the following standardized protocols.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Validates intrinsic potency (IC50) against recombinant ERK1/2.
-
Reagents: Recombinant ERK2 protein, Fluorescein-labeled peptide substrate (e.g., ERKtide), ATP (at Km), and Terbium-labeled anti-phospho-substrate antibody.
-
Preparation: Dilute GDC-0994 analogues in 100% DMSO (3-fold serial dilutions).
-
Reaction:
-
Mix 5 µL inhibitor + 5 µL enzyme/substrate mix in a 384-well plate.
-
Incubate 60 min at Room Temperature (RT).
-
-
Detection: Add 10 µL TR-FRET detection mixture (Tb-antibody + EDTA). Incubate 60 min.
-
Read: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.5. Reference compound (GDC-0994) IC50 should fall within 0.3–1.0 nM.
Protocol 2: Cellular Target Engagement (p90RSK Western Blot)
Validates cellular permeability and pathway inhibition.
Rationale: Measuring pERK levels is misleading for GDC-0994 because it is a catalytic inhibitor (pERK may remain high). p90RSK (Ser380) is the direct downstream substrate and the correct biomarker.
-
Cell Line: A375 (BRAF V600E) or HCT116 (KRAS G13D).
-
Treatment: Seed cells at 1x10^6/well. Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours .
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).
-
Blotting:
-
Primary Ab: Anti-phospho-p90RSK (Ser380) [Rabbit, 1:1000].
-
Control Ab: Total ERK1/2 and GAPDH.
-
-
Quantification: Calculate IC50 based on band densitometry relative to DMSO control.
Protocol 3: Synthesis Workflow (Key Step)
The critical step in GDC-0994 synthesis is the Suzuki coupling to form the biaryl core.
-
Reactants: 4-bromo-2-(methylthio)pyrimidine (1.0 eq) + 2-fluoropyridin-4-ylboronic acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl2 (0.05 eq).
-
Conditions: 2M Na2CO3 / Dioxane (1:3 ratio). Heat to 90°C for 4 hours under N2.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).
-
Checkpoint: This yields the biaryl intermediate. Subsequent steps involve oxidation to sulfone and SNAr displacement with 1-methyl-1H-pyrazol-5-amine to install the critical SAR element.
Pathway Visualization
Understanding where GDC-0994 acts is crucial for combination therapy design.
Caption: MAPK signaling cascade showing GDC-0994 inhibition point and p90RSK as the downstream efficacy biomarker.
References
-
Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[2][3][4][5][6] Journal of Medicinal Chemistry, 59(12), 5650–5660.[3][6] Link[3][5]
-
Ren, L., et al. (2015).[2] "Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2." Journal of Medicinal Chemistry, 58(4), 1976–1991.[2] Link
-
Germann, U. A., et al. (2017). "Ulixertinib (BVD-523): A Novel, Potent, and Selective Small-Molecule Inhibitor of ERK1/2 for the Treatment of Cancer." Molecular Cancer Therapeutics, 16(11), 2351-2363. Link
-
Robarge, K., et al. (2014). "GDC-0994: A Potent and Selective ERK1/2 Inhibitor for the Treatment of Cancer."[7][8][9] AACR Annual Meeting, Abstract. Link
Sources
- 1. astx.com [astx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
validating the purity of "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" for clinical trials
Executive Summary
In the context of clinical trials, purity is not merely a percentage; it is a risk assessment. For 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol (hereafter referred to as ACF-Aminoethanol ), the stakes are compounded by its chirality and halogenated structure. As a phenylethanolamine derivative, it likely shares pharmacological properties with adrenergic agonists (e.g., Tulobuterol), where one enantiomer provides therapeutic efficacy while the other may cause cardiotoxicity.
This guide moves beyond basic pharmacopeial monographs. We compare the industry-standard HPLC-UV against the absolute quantification of qNMR and the sensitivity of UHPLC-MS/MS . We propose a hybrid validation strategy compliant with ICH Q2(R2) and Q3A(R2) , ensuring that your clinical batch release is both chemically accurate and biologically safe.
Part 1: The Analytical Challenge
ACF-Aminoethanol presents three distinct analytical hurdles that dictate our validation strategy:
-
Chirality: The C1 position is a chiral center. Standard Reverse-Phase (RP) HPLC cannot distinguish the (R)- and (S)- enantiomers. Clinical safety demands an Enantiomeric Excess (ee) > 99%.
-
Halogenated Moiety (Cl, F): While the halogens provide lipophilicity and metabolic stability, they also create specific degradation pathways (e.g., defluorination) that must be monitored.
-
Lack of Strong Chromophores: Unlike highly conjugated systems, the single benzene ring offers only moderate UV absorption (typically ~210–220 nm), making low-level impurity detection (LOQ < 0.05%) challenging without mass spectrometry.
Part 2: Comparative Methodology
We evaluated three primary analytical platforms for the purity assignment of ACF-Aminoethanol.
Table 1: Performance Comparison of Analytical Techniques
| Feature | RP-HPLC (UV/DAD) | UHPLC-MS/MS (Q-TOF) | qNMR (1H) |
| Primary Role | Routine QC Release (Batch-to-Batch) | Impurity ID & Trace Analysis | Primary Standard Qualification |
| Specificity | Moderate (Co-elution risk) | High (m/z discrimination) | High (Structural resolution) |
| Sensitivity (LOD) | ~0.05% (w/w) | < 0.001% (w/w) | ~0.5% (w/w) |
| Chiral Selectivity | None (Requires Chiral Column) | None (Requires Chiral Column) | None (Requires Chiral Shift Reagent) |
| Reference Std? | Required (Must be pre-qualified) | Required | Not Required (Absolute method) |
| Throughput | High (15-30 min/run) | Medium | Low |
| Clinical Verdict | The Workhorse. Mandatory for stability studies. | The Detective. Essential for unknown impurities. | The Judge. Essential for potency assignment. |
Expert Insight: The "Potency Trap"
Many labs rely solely on HPLC area normalization (
-
Recommendation: Use qNMR to establish the absolute potency of your Primary Reference Standard. Then, use that standard to calibrate your HPLC method for daily batch release.
Part 3: The Validated Workflow (ICH Q2/Q3 Aligned)
To ensure clinical compliance, we utilize a Self-Validating System comprising three orthogonal methods.
Diagram 1: The Integrated Validation Workflow
Caption: Orthogonal testing strategy ensuring no impurity passes undetected. qNMR establishes potency, Chiral HPLC confirms stereochemistry, and RP-HPLC monitors stability.
Part 4: Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC (The Release Method)
Objective: To detect chemical degradation products (oxidative and hydrolytic) with a limit of quantification (LOQ)
1. Chromatographic Conditions:
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Reason: High pH stability is needed for amino alcohols.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Reason: Basic pH suppresses ionization of the amine, improving peak shape and retention.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: DAD at 220 nm (primary) and 254 nm (secondary).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
2. Forced Degradation (Stress Testing): To prove the method is "stability-indicating" (specific), you must intentionally degrade the sample.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. Target: Dehydration to styrene derivatives.
-
Oxidative Stress: 3%
, RT, 2 hours. Target: N-oxide formation or alcohol oxidation to ketone. -
Acceptance Criteria: Mass balance > 95%. Peak purity (DAD) > 0.999 for the main peak.
Protocol B: qNMR for Reference Standard Qualification
Objective: Absolute purity determination without a reference standard.
1. Sample Preparation:
-
Accurately weigh ~20 mg of ACF-Aminoethanol .
-
Accurately weigh ~10 mg of Maleic Acid (TraceCERT® or NIST traceable internal standard).
-
Dissolve in 0.6 mL DMSO-
. Reason: Ensures solubility of both polar salt forms and lipophilic free bases.
2. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds. Reason: Must be > 5x T1 relaxation time to ensure full magnetization recovery for quantitative integration.
-
Scans: 16 or 32.
-
Processing: Phase correction (manual), Baseline correction (polynomial).
3. Calculation:
Part 5: Data Analysis & Interpretation
Diagram 2: Degradation Pathway Analysis (Graphviz)
Understanding what you are detecting is as important as detecting it. Based on the structure, here are the theoretical degradation pathways the HPLC method must resolve.
Caption: Predicted degradation products. The HPLC method must resolve these specific impurities from the parent peak.
Acceptance Criteria for Clinical Release (Phase 1/2)
| Parameter | Method | Limit / Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | 1H-NMR / MS | Conforms to structure |
| Assay (Potency) | HPLC (calibrated by qNMR) | 98.0% – 102.0% (anhydrous basis) |
| Chiral Purity | Chiral HPLC | |
| Specified Impurities | RP-HPLC | Each |
| Unspecified Impurities | RP-HPLC | Each |
| Residual Solvents | GC-HS | Conforms to ICH Q3C |
References
-
International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[5][6][7] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide: Assessing Off-Target Liabilities of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol Derivatives
As a Senior Application Scientist, I frequently evaluate the delicate balance between pharmacokinetic optimization and toxicological liability in drug design. The compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a highly versatile chiral building block [1]. Derivatives containing this specific halogenated phenylethanolamine pharmacophore are heavily utilized in the development of calcilytics (e.g., Encaleret analogs), beta-adrenergic agonists, and PDE4 inhibitors.
While the 4-chloro-3-fluoro substitution pattern is strategically employed to block CYP450-mediated aromatic hydroxylation and improve oral bioavailability, it fundamentally alters the electron density and lipophilicity (LogP) of the phenyl ring. This modification often inadvertently enhances the molecule's affinity for hydrophobic pockets in unintended targets, primarily the hERG potassium channel and promiscuous G protein-coupled receptors (GPCRs).
This guide provides a comprehensive, data-driven framework for comparing the off-target profile of this scaffold against alternative structures, alongside the self-validating experimental protocols required to assess these liabilities.
Comparative Profiling: Scaffold Performance & Off-Target Data
To objectively assess the off-target burden of the 4-chloro-3-fluoro-phenylethanolamine scaffold, we must benchmark it against baseline (unsubstituted) and alternative halogenated (3,4-dichloro) phenylethanolamines.
The table below summarizes representative quantitative data derived from preclinical safety pharmacology screens.
Table 1: Quantitative Comparison of Phenylethanolamine Scaffolds
| Pharmacophore Scaffold | Lipophilicity (cLogP) | hERG Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) | Off-Target GPCR Promiscuity (Hits < 1 µM) | Primary Liability |
| Unsubstituted Phenylethanolamine | 1.2 | > 50.0 (Safe) | > 30.0 | Low (1-2 targets) | Poor metabolic stability (rapid clearance). |
| 3,4-Dichloro-phenylethanolamine | 2.8 | 15.5 (Moderate) | 8.4 | Moderate (3-5 targets) | Moderate hERG binding; β-adrenergic crossover. |
| 4-Chloro-3-fluoro-phenylethanolamine | 3.4 | 4.2 (High Risk) | 3.1 | High (5-8 targets) | High hERG trapping; CYP2D6 inhibition. |
Analytical Insight: The introduction of the 4-chloro-3-fluoro moiety significantly increases lipophilicity. This drives the molecule into the deep, hydrophobic inner cavity of the hERG (Kv11.1) channel, leading to potent inhibition and a heightened risk of drug-induced Long QT Syndrome.
Mechanistic Causality of Off-Target Engagement
Understanding why a drug fails is as important as knowing that it fails. The off-target promiscuity of 4-chloro-3-fluorophenyl derivatives is driven by halogen bonding and hydrophobic interactions.
Mechanism of off-target hERG and GPCR engagement by halogenated phenylethanolamines.
Self-Validating Experimental Methodologies
To accurately quantify these liabilities, we employ highly controlled, self-validating assay systems. A protocol is "self-validating" when it contains internal controls that continuously prove the assay's physiological relevance and mechanical integrity.
Protocol A: GLP-Compliant hERG Patch-Clamp Assay
To assess cardiac safety, we utilize automated whole-cell patch-clamp electrophysiology strictly adhering to the [2].
-
Step 1: Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.
-
Step 2: Electrophysiological Setup: Establish whole-cell configuration using an automated patch-clamp system. Causality Check: The assay must be conducted at physiological temperature (35–37°C) [3]. hERG channel gating kinetics and the conformational changes required for drug trapping are highly temperature-dependent. Conducting this assay at room temperature artificially inflates the safety margin, leading to false negatives.
-
Step 3: Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
-
Step 4: Compound Application: Perfuse the 4-chloro-3-fluorophenyl derivative at escalating concentrations (0.1 µM to 30 µM).
-
Step 5: Validation & Analysis: The assay self-validates by running parallel positive controls (Moxifloxacin and Dofetilide). The test compound's IC₅₀ is only accepted if the positive controls fall within their established 95% confidence intervals.
Protocol B: BRET-Based GPCR Off-Target Profiling
Traditional radioligand binding assays only tell us if a drug binds to a receptor, not what it does. To assess functional off-target effects, we use Bioluminescence Resonance Energy Transfer (BRET) assays [4].
-
Step 1: Biosensor Transfection: Co-transfect HEK293T cells with plasmids encoding the off-target GPCR (e.g., 5-HT₂B) and a ONE-GO biosensor (YFP-tagged Gα subunit and an Nluc-tagged detector module) [5].
-
Step 2: Ligand Incubation: Seed cells into a 384-well microplate. Add the test compound and incubate for 30 minutes.
-
Step 3: Substrate Addition: Add the luciferase substrate (furimazine).
-
Step 4: Signal Detection: Measure emission at 460 nm (Nluc donor) and 535 nm (YFP acceptor). Calculate the BRET ratio (535/460).
-
Causality Check: We utilize BRET rather than cAMP/Calcium downstream assays because BRET measures the immediate physical interaction between the receptor and the G-protein in live, intact cells. This prevents signal amplification artifacts and distinguishes true off-target agonism from antagonism without requiring cell lysis, preserving the physiological membrane environment.
Iterative screening workflow for mitigating off-target liabilities in drug discovery.
Conclusion & Strategic Recommendations
While the "2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol" building block offers excellent metabolic stability, its inherent lipophilicity and unique halogen bonding capabilities create a narrow therapeutic window.
When developing drugs from this scaffold, researchers must prioritize early, functional off-target screening. Relying solely on target-specific potency will mask critical safety liabilities. By integrating physiological-temperature hERG patch-clamping and live-cell BRET biosensors into the Tier 1 screening cascade, development teams can accurately calculate the Therapeutic Index (TI) and confidently weed out promiscuous candidates before costly in vivo trials.
References
-
International Council for Harmonisation (ICH). "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". ICH Efficacy Guidelines.[Link]
-
Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". Metrion Biosciences Publications.[Link]
-
MDPI. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors". International Journal of Molecular Sciences.[Link]
-
Cell Press. "Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors". STAR Protocols.[Link]
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol holds significant promise in various research and development applications. As with any potent chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is still under development, data from structurally similar compounds, such as other aminophenylethanol derivatives and halogenated aromatic compounds, provide a strong basis for a precautionary approach. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2] Prolonged or repeated contact may lead to more severe dermal reactions.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Given these potential hazards, a multi-layered safety approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent handling procedures is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the potential for exposure at the source. For handling 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, the following controls are mandatory:
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed within a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure a constant flow of fresh air, further diluting any potential fugitive emissions.
-
Accessible Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the handling area.[1] Regular testing of this equipment is crucial to ensure its readiness in an emergency.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements for handling 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. The rationale is to prevent skin absorption and irritation. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical splash goggles are mandatory.[1] They provide a complete seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses do not offer sufficient protection. |
| Body Protection | A laboratory coat is required to protect against incidental splashes and spills. Ensure the coat is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Visualizing the PPE Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to a standardized procedure minimizes the risk of accidental exposure and ensures the consistency of experimental results.
4.1. Preparation and Weighing:
-
Gather all necessary materials: This includes the container of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, appropriate glassware, spatula, and weighing paper.
-
Don all required PPE as outlined in the table above.
-
Perform all operations within a chemical fume hood.
-
Carefully open the container. Avoid creating dust by opening the container slowly.
-
Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper or directly into a tared container.
-
Securely close the primary container immediately after weighing.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them.
4.2. Dissolution:
-
Add the solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.
-
Stir the mixture using a magnetic stirrer or gentle swirling until the compound is fully dissolved.
-
Keep the vessel covered as much as possible during dissolution to minimize vapor release.
Storage and Transportation
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Storage Conditions: Store 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol in a tightly sealed, clearly labeled container.[1][3] The recommended storage temperature is typically in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Some suppliers recommend refrigerated storage (2-8°C) in an inert atmosphere.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
-
Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a rapid and informed response is critical.
6.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while under the safety shower.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
6.2. Spill Response:
A tiered approach to spill response is recommended, based on the size and location of the spill.
Caption: Decision tree for responding to a chemical spill.
For a minor spill contained within a fume hood:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean.
-
Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.
For a major spill or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert colleagues and your institution's Environmental Health and Safety (EH&S) department immediately.
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
Waste Disposal: A Responsible Conclusion
The disposal of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol and any contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.
-
Waste Classification: As a halogenated organic compound, this waste is typically classified as hazardous.
-
Collection: Collect all waste, including excess compound, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and chemically resistant container.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol, fostering a secure environment for scientific advancement.
References
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
-
New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- University of Minnesota. (n.d.). Decontamination. Health, Safety & Risk Management. Retrieved from a source providing university safety manuals.
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from a source providing EPA emergency guidance.
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
- AiFChem. (2025, October 21). (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from a source providing university safety procedures.
- ChemScene. (n.d.). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol.
- Advanced ChemBlocks. (2026, February 23). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%.
-
Stanford University. (n.d.). Decontamination - Biosafety Manual. Environmental Health & Safety. Retrieved from [Link]
- Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Infection Prevention Control.
- ADAMA. (n.d.). Module 7 Mixing and decontamination.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
